molecular formula C13H11NO2 B1393778 4-(o-Tolyl)picolinic acid CAS No. 1255634-33-3

4-(o-Tolyl)picolinic acid

Cat. No.: B1393778
CAS No.: 1255634-33-3
M. Wt: 213.23 g/mol
InChI Key: ZXFMGZZZDLAMEX-UHFFFAOYSA-N
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Description

4-(o-Tolyl)picolinic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(o-Tolyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(o-Tolyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFMGZZZDLAMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(o-Tolyl)picolinic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The pyridine carboxylic acid framework, and specifically the picolinic acid scaffold, represents a "privileged structure" in the field of medicinal chemistry. These nitrogen-containing heterocycles are integral to a vast number of FDA-approved drugs and serve as versatile building blocks in the synthesis of novel therapeutic agents.[1] Their unique electronic properties and ability to act as potent chelating agents make them indispensable in modern drug design.[2][3]

This guide focuses on a specific, yet highly valuable derivative: 4-(o-Tolyl)picolinic acid . By introducing a sterically defined ortho-tolyl group onto the 4-position of the picolinic acid ring, this molecule offers unique conformational constraints and lipophilic characteristics. These features make it an intriguing candidate for probing protein binding pockets and serving as a foundational core for library synthesis in drug discovery programs. This document provides a comprehensive technical overview of its properties, a validated synthetic pathway, and its potential applications for researchers in the pharmaceutical and life sciences sectors.

Core Physicochemical & Structural Properties

4-(o-Tolyl)picolinic acid is a bespoke chemical entity designed for advanced research and development. Its fundamental properties are summarized below, providing the foundational data required for experimental design.

1.1 Quantitative Data Summary
PropertyValueSource
Molecular Weight 213.23 g/mol [4]
Molecular Formula C₁₃H₁₁NO₂[4]
CAS Number 1255634-33-3[4]
Canonical SMILES CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O[4]
Synonym 4-(2-Methylphenyl)pyridine-2-carboxylic acid[4]
Topological Polar Surface Area (TPSA) 50.19 Ų[4]
Computed LogP 2.75522[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]
1.2 Chemical Structure

Figure 1: 2D Structure of 4-(o-Tolyl)picolinic acid.

Proposed Synthesis and Mechanistic Rationale

While specific synthetic procedures for 4-(o-tolyl)picolinic acid are not widely published, a robust and field-proven method for its construction is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, prized for its high efficiency, functional group tolerance, and atom economy, making it ideal for pharmaceutical applications.[5][6]

The proposed synthesis involves the coupling of an aryl boronic acid with an aryl halide.[7] The causality for this strategic choice is clear: commercially available starting materials can be efficiently joined to form the target biaryl structure in a single, high-yielding step.

2.1 Synthetic Workflow Diagram

Suzuki_Coupling_Workflow start1 Methyl 4-chloropicolinate (Starting Material A) reaction_step Suzuki-Miyaura Cross-Coupling start1->reaction_step start2 o-Tolylboronic Acid (Starting Material B) start2->reaction_step reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction_step Reaction Conditions intermediate Methyl 4-(o-tolyl)picolinate (Coupled Intermediate) reaction_step->intermediate Forms C-C bond hydrolysis_step Saponification (Ester Hydrolysis) intermediate->hydrolysis_step hydrolysis_reagents Base Hydrolysis (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) hydrolysis_reagents->hydrolysis_step Reaction Conditions workup Acidic Workup & Purification hydrolysis_step->workup Deprotects acid product 4-(o-Tolyl)picolinic acid (Final Product) workup->product

Figure 2: Proposed Suzuki-Miyaura Synthesis Workflow.

2.2 Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step can be monitored by standard analytical techniques (TLC, LC-MS) before proceeding to the next, ensuring high purity of the final product.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 4-chloropicolinate (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Experimental Rationale: A Pd(0) source is essential to initiate the catalytic cycle via oxidative addition into the aryl-halide bond. The phosphine ligands stabilize the palladium center.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl 4-(o-tolyl)picolinate, can be purified by column chromatography on silica gel if necessary.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the crude or purified methyl 4-(o-tolyl)picolinate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Base Addition: Add an excess of lithium hydroxide (LiOH, approx. 3-5 eq) and stir the mixture at room temperature.

    • Experimental Rationale: LiOH is a strong nucleophile that efficiently hydrolyzes the methyl ester to the corresponding carboxylate salt. Using an aqueous co-solvent system ensures solubility for both the organic substrate and the inorganic base.

  • Monitoring: Monitor the disappearance of the starting material by TLC until the reaction is complete (typically 1-4 hours).

  • Acidification and Isolation: Concentrate the reaction mixture to remove the THF. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate of the final product, 4-(o-tolyl)picolinic acid, should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization (Predicted)
3.1 Predicted ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton (-COOH): A very broad singlet, expected to appear far downfield, likely >13 ppm.

  • Pyridine Ring Protons:

    • H6: A doublet, ~8.6-8.8 ppm. Located ortho to the ring nitrogen, it will be the most deshielded.

    • H5: A doublet, ~7.8-8.0 ppm.

    • H3: A singlet or very fine doublet, ~7.6-7.8 ppm.

  • Tolyl Ring Protons: Four protons in the aromatic region, likely appearing as a complex multiplet between ~7.2-7.5 ppm due to ortho, meta, and para couplings.

  • Methyl Protons (-CH₃): A sharp singlet, shielded by the aromatic ring, expected around ~2.2-2.4 ppm.[8]

3.2 Predicted ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
  • Carbonyl Carbon (-COOH): Expected in the range of 165-168 ppm.

  • Aromatic Carbons: Multiple signals between 120-155 ppm. The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the tolyl group (C4) will be key diagnostic peaks.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around 20-22 ppm.[8]

3.3 Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 214.08 (Calculated for C₁₃H₁₂NO₂⁺).

  • Key Fragmentation: A primary loss of 45 Da corresponding to the carboxylic acid group (-COOH) is a highly probable fragmentation pathway under ionization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-(o-tolyl)picolinic acid lies not as an end-product, but as a sophisticated building block for creating more complex and potent drug candidates. The picolinic acid core is a known pharmacophore with a wide range of biological activities.[9]

  • Enzyme Inhibition: Picolinic acid derivatives are prominent in the development of enzyme inhibitors. The rigid, non-planar orientation of the ortho-tolyl group relative to the pyridine ring can be exploited to achieve high-affinity binding within specific enzyme active sites, offering selectivity that a simple phenyl or planar substituent cannot.[1]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight just over 200 g/mol , this molecule is an ideal "fragment" for FBDD screening campaigns. It combines two distinct and medicinally relevant fragments—picolinic acid and toluene—providing a rich starting point for hit-to-lead optimization.

  • Coordination Chemistry: As a derivative of picolinic acid, a powerful bidentate chelating agent, this molecule can be used to synthesize novel metal complexes.[2][9] Such complexes have applications ranging from diagnostic imaging agents to metallodrugs for therapeutic intervention.

4.1 Role in the Drug Discovery Pipeline

Drug_Discovery_Pipeline cluster_0 Discovery & Synthesis cluster_1 Preclinical Development cluster_2 Clinical Trials a Target ID b Fragment Screening (e.g., 4-(o-tolyl)picolinic acid) a->b c Hit-to-Lead (SAR Studies) b->c d Lead Optimization c->d e In Vitro Assays (Potency, Selectivity) d->e f ADME/Tox Studies e->f g In Vivo Models f->g h Phase I g->h i Phase II h->i j Phase III i->j

Figure 3: Role of Building Blocks in the Drug Discovery Pipeline.

References
  • 4-Pyridinecarboxylic acid. NIST Chemistry WebBook.[Link]

  • 4-Pyridinecarboxylic acid. NIST Chemistry WebBook (UV/Visible Spectrum).[Link]

  • Picolinic acid. Wikipedia.[Link]

  • 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Picolinic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. Procurenet.[Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central, National Institutes of Health.[Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.[Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate.[Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed, National Institutes of Health.[Link]

  • Process for the preparation of 6-(aryl)-4-aminopicolinates.
  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Supplementary Information for Oxidation of Aldehydes. The Royal Society of Chemistry.[Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.[Link]

  • The Suzuki Reaction. Myers Group, Harvard University.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Raman spectra of picolinic acid. ResearchGate.[Link]

  • Chem 117 Reference Spectra Spring 2011. Silverstein, Robert M.[Link]

Sources

4-(o-Tolyl)picolinic acid physical and chemical properties

[1]

Executive Summary & Core Identity

4-(o-Tolyl)picolinic acid (CAS: 1255634-33-3) is a specialized heterocyclic building block primarily utilized in the synthesis of cyclometalated Iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs).[1][2]

Distinguished by the steric bulk of the ortho-methyl group on the 4-phenyl substituent, this ligand exerts a profound influence on the photophysical properties of subsequent metal complexes. By inducing a non-planar biaryl conformation, it suppresses intermolecular



3
Chemical Identity Table
PropertySpecification
IUPAC Name 4-(2-Methylphenyl)pyridine-2-carboxylic acid
CAS Number 1255634-33-3
Molecular Formula

Molecular Weight 213.23 g/mol
SMILES CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Structural Class 4-Arylpyridine-2-carboxylic acid

Physical & Chemical Properties[1][3][4][5][6][7][8][9]

Physical State & Solubility Profile

In its isolated form, 4-(o-tolyl)picolinic acid presents as a white to off-white crystalline solid .[3] Its solubility profile is dictated by the lipophilic tolyl moiety contrasting with the polar carboxylic acid headgroup.[3]

  • Melting Point: Typically observed in the range of 170–210°C (dependent on polymorph and purity; experimental verification required per batch).

  • Solubility:

    • High: DMSO, DMF, DMAc (suitable for stock solutions).

    • Moderate: Methanol, Ethanol, THF (often requires heating).

    • Low: Water, Hexanes (unless deprotonated to carboxylate salt).

Chemical Reactivity & Stability[1]
  • Acidity (pKa): The pKa is estimated at ~5.2–5.5 (similar to picolinic acid), making it a weak acid. It readily forms stable salts with alkali metals or ammonium bases.[3]

  • Coordination Chemistry: Acts as a monoanionic

    
    -bidentate ligand.[3] The nitrogen lone pair and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Ir, Pt, Ru).[3]
    
  • Stability: Chemically stable under ambient conditions.[3] Hygroscopic tendency is low compared to unsubstituted picolinic acid due to the hydrophobic aryl tail.[3]

Structural Mechanics: The "Biaryl Twist"

The defining feature of this molecule is the steric interaction between the ortho-methyl group of the tolyl ring and the hydrogen atoms at the 3- or 5-positions of the pyridine ring.[3]

  • Conformational Locking: The steric bulk forces the phenyl ring to rotate out of the pyridine plane, creating a dihedral angle typically between 40° and 60° .[3]

  • Electronic Consequence: This "twist" breaks the extended

    
    -conjugation.[3] In OLED applications, this confinement of the conjugation length raises the triplet energy (
    
    
    ), preventing energy back-transfer from the metal center to the ligand, which is essential for deep-blue emission.[3]

BiarylTwistcluster_0Steric Interaction Mechanismcluster_1Photophysical ImpactPyridinePyridine Ring(Planar Core)TwistBiaryl Twist(~50° Dihedral Angle)Pyridine->TwistH-3/H-5 RepulsionTolylo-Tolyl Group(Steric Bulk)Tolyl->Twisto-Methyl BulkConjugationReduced Pi-ConjugationTwist->ConjugationQuenchingSuppressedSelf-QuenchingTwist->QuenchingInhibits StackingTripletElevated TripletEnergy (ET)Conjugation->TripletBlue Shift

Figure 1: Mechanistic flow illustrating how the o-tolyl steric bulk induces a biaryl twist, modulating electronic properties.

Synthesis & Production Protocol

The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling followed by hydrolysis (if starting from an ester) or direct coupling of the acid. The following protocol describes the coupling of 4-chloropicolinic acid derivatives.

Reagents & Materials
  • Substrate: Methyl 4-chloropicolinate (CAS: 2459-09-8) or 4-Chloropicolinic acid.[3]

  • Boronic Acid: o-Tolylboronic acid (CAS: 16419-60-6).[3]

  • Catalyst:

    
     (preferred for steric tolerance) or 
    
    
    .
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Solvent System: 1,4-Dioxane/Water (4:[3]1) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Charge Reactor: In a nitrogen-purged flask, combine Methyl 4-chloropicolinate (1.0 eq), o-Tolylboronic acid (1.1 eq), and

    
     (2.5 eq).
    
  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst (3-5 mol%) under a counter-flow of nitrogen.[3]

  • Reflux: Heat to 90–100°C for 12–18 hours. Monitor consumption of chloride by TLC/HPLC.

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[3] Concentrate filtrate.[3]

  • Hydrolysis (if Ester used): Dissolve residue in THF/Water, add LiOH (3 eq), and stir at RT until conversion to acid is complete. Acidify to pH 3–4 with 1M HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH gradient).

SynthesisWorkflowStartStart: Methyl 4-chloropicolinate+ o-Tolylboronic acidReactionSuzuki Coupling(Dioxane/H2O, 100°C, 16h)Start->Reaction + Base (K2CO3)CatAdd Catalyst:Pd(dppf)Cl2 (3 mol%)Cat->ReactionWorkupFilter (Celite) & ConcentrateReaction->WorkupHydrolysisHydrolysis (LiOH)Then Acidify (HCl)Workup->HydrolysisIntermediate EsterFinalProduct:4-(o-Tolyl)picolinic acidHydrolysis->FinalPrecipitation at pH 3

Figure 2: Synthetic workflow for 4-(o-Tolyl)picolinic acid via Suzuki coupling and hydrolysis.

Applications in Drug Development & OLEDs

OLED Dopant Engineering

This molecule serves as the ancillary ligand in heteroleptic Iridium complexes, such as analogs of FIrpic (Bisiridium).[4]

  • Role: The ligand tunes the HOMO-LUMO gap.[3]

  • Advantage: The ortho-methyl group prevents the "roll-off" of efficiency at high brightness by reducing triplet-triplet annihilation (TTA).[3]

  • Color Tuning: Typically results in a hypsochromic (blue) shift compared to unsubstituted picolinate ligands due to the reduced effective conjugation length.

Pharmaceutical Intermediates

While primarily an OLED material, the 4-aryl-picolinic acid scaffold is relevant in medicinal chemistry as a zinc-binding group in metalloprotease inhibitors.[3] The bulky tolyl group can occupy hydrophobic pockets (S1' subsites) in enzymes like MMPs (Matrix Metalloproteinases).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Handle in a fume hood. Avoid dust formation.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture uptake over long-term storage.

References

  • PubChem. 4-(o-Tolyl)picolinic acid - Compound Summary.[3] National Library of Medicine.[3] Link

  • Suzuki, A. Organoboron Compounds in Cross-Coupling Reactions.[3] Journal of Organometallic Chemistry.[3] Link

  • Lamansky, S., et al. Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes.[3] Journal of the American Chemical Society.[3] Link

  • ChemScene. Product Analysis: 4-(o-Tolyl)picolinic acid (CAS 1255634-33-3).[3]Link

  • Ossila. FIrpic and Blue Phosphorescent Emitters.[3][4]Link

Technical Guide: Electronic Architecture of 4-(o-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic, physicochemical, and functional properties of 4-(o-Tolyl)picolinic acid (4-(2-methylphenyl)pyridine-2-carboxylic acid).[1][2] It is structured to serve as a reference for application scientists in organometallic synthesis (OLEDs) and medicinal chemistry.[2]

Part 1: Executive Summary & Molecular Architecture

Compound Identity:

  • IUPAC Name: 4-(2-methylphenyl)pyridine-2-carboxylic acid[1][2][3]

  • CAS Number: 1255634-33-3[1][2][3]

  • Molecular Formula: C₁₃H₁₁NO₂[2][3]

  • Role: Bidentate (N,O) Ligand, Pharmacophore, OLED Emitter Precursor.

The "Ortho-Twist" Phenomenon

The defining electronic feature of 4-(o-Tolyl)picolinic acid is not merely the presence of the tolyl group, but its steric conformation .[1][2] Unlike its para-isomer, the ortho-methyl group introduces significant steric strain against the pyridine ring's C3/C5 protons.[1]

  • Consequence: The phenyl ring is forced out of planarity with the pyridine core.[2]

  • Electronic Decoupling: This torsion angle (typically 40–60°) disrupts

    
    -conjugation between the aryl and heteroaryl rings.[2]
    
  • Impact on HOMO/LUMO: The disruption raises the LUMO energy (less stabilization via conjugation) and localizes electron density, often resulting in a wider bandgap compared to planar 4-phenylpicolinic acid derivatives. In Iridium(III) complexes, this prevents aggregation-caused quenching (ACQ) by inhibiting close

    
    -
    
    
    
    stacking.[1][2]

Part 2: Physicochemical & Electronic Parameters

The following data aggregates computed and estimated values based on structural activity relationships (SAR) of picolinic acid derivatives.

ParameterValue (Approx.)Electronic Implication
Molecular Weight 213.23 g/mol Small molecule fragment.[1][2]
LogP (Octanol/Water) 2.75Lipophilic; crosses cell membranes; soluble in organic solvents (DCM, THF).[2]
TPSA ~50.2 ŲModerate polarity; primarily dictated by the carboxylic acid and pyridine nitrogen.[2]
pKa (Pyridine N) ~1.1 - 1.5Weakly basic.[1][2] The o-tolyl group is electron-donating (+I), slightly increasing basicity vs. unsubstituted picolinic acid, but the steric twist limits resonance donation.[1][2]
pKa (Carboxylic Acid) ~5.4Typical for pyridine-2-carboxylic acids; exists as a zwitterion in neutral aqueous solution.[1][2]
Coordination Mode N,O-BidentateForms stable 5-membered chelate rings with transition metals (Ir, Pt, Ru).[1][2]
Electronic Effect Inductive (+I)The methyl group donates electron density inductively, destabilizing the HOMO slightly.[2]

Part 3: Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Rationale: Direct coupling of a 4-chloropicolinate ester with o-tolylboronic acid is preferred over modifying a pre-formed biaryl system to ensure regioselectivity.[1][2]

Reagents: Methyl 4-chloropicolinate, 2-methylphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water.[1][2]

Step-by-Step Workflow:

  • Inertion: Charge a Schlenk flask with Methyl 4-chloropicolinate (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq). Evacuate and backfill with Argon (3x).[2]

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). The bidentate phosphine ligand ensures stability at reflux temperatures.

  • Reaction: Reflux at 100°C for 12–16 hours. Monitor via TLC (SiO₂, Hexane:EtOAc).[2]

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (5.0 eq) directly to the mixture and stir at 60°C for 2 hours to saponify the ester.

  • Workup: Acidify aqueous layer to pH 3–4 with 1M HCl. The zwitterionic acid will precipitate. Filter and wash with cold water.[1][2]

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the reduction potential and estimate LUMO levels for OLED matching.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[2]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[2]

  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgNO₃ (Reference).[2]

  • Scan Rate: 100 mV/s.[1][2]

  • Analysis: Look for the irreversible reduction wave of the pyridine ring.[2] The o-tolyl derivative typically shows a cathodic shift (more negative reduction potential) compared to the phenyl analog due to the electron-donating methyl group.[1][2]

Part 4: Visualization of Electronic Logic

The following diagram illustrates the causal relationship between the steric bulk of the ortho-methyl group and the resulting electronic properties.

ElectronicProperties Substituent o-Tolyl Substituent (Ortho-Methyl Group) Steric Steric Hindrance (Twist Angle ~50°) Substituent->Steric Forces Rotation Electronic Inductive Effect (+I Donation) Substituent->Electronic Donates e- Conjugation Broken π-Conjugation (Decoupled Rings) Steric->Conjugation Prevents Planarity Solubility Disrupted Stacking (High Solubility) Steric->Solubility Prevents π-π Stacking LUMO Increased LUMO Energy (Wider Bandgap) Electronic->LUMO Destabilizes Orbitals Conjugation->LUMO Less Delocalization App_OLED OLED Application (Blue-Shifted Emission Reduced Quenching) LUMO->App_OLED Solubility->App_OLED

Figure 1: Causal map linking the structural ortho-methyl substituent to electronic outcomes and applications.

Part 5: Applications & Strategic Utility

Iridium(III) Complexes for OLEDs

In the development of phosphorescent organic light-emitting diodes (PhOLEDs), 4-(o-Tolyl)picolinic acid serves as an ancillary ligand.[1][2]

  • Color Tuning: The broken conjugation usually results in a blue-shift relative to fully planar ligands, useful for tuning emission from deep red to orange/yellow.[1][2]

  • Efficiency: The steric bulk prevents "triplet-triplet annihilation" (TTA) by keeping the emissive cores physically separated in the solid state.[2]

Medicinal Chemistry (Bioisosteres)
  • Zinc Binding: The picolinic acid moiety is a known zinc-binding group (ZBG).[2] The o-tolyl tail provides a hydrophobic anchor that can fit into specific enzyme pockets (e.g., metalloproteinases) where a flat biphenyl group would clash.[2]

  • Metabolic Stability: The ortho-substituent can block metabolic oxidation at the sensitive ring positions, potentially extending half-life.[1][2]

References

  • PubChem. (2025).[2][4][5][6] 4-(2-Methylphenyl)pyridine-2-carboxylic acid - Compound Summary. National Library of Medicine.[2] [Link][2]

  • RSC Publishing. (2014).[2] Highly efficient red iridium(III) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]

  • MDPI. (2023).[2] Solubility and Crystallization Studies of Picolinic Acid. Crystals. [Link][2]

  • Chemistry LibreTexts. (2020).[2] Substituent Effects on Acidity and Basicity. [Link][2]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-(o-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(o-tolyl)picolinic acid (4-(2-methylphenyl)pyridine-2-carboxylic acid). This compound is a critical ligand precursor for transition metal catalysis (specifically Iridium-catalyzed C-H borylation) and a pharmacophore in medicinal chemistry.

The synthesis addresses two primary challenges:

  • Steric Hindrance: The ortho-methyl group on the boronic acid requires an active palladium catalytic cycle to overcome the energy barrier during transmetallation.

  • Zwitterionic Solubility: The final picolinic acid product exhibits pH-dependent solubility (isoelectric point), necessitating a precise workup strategy to maximize recovery.

Strategic Analysis & Retrosynthesis

The most reliable pathway to 4-substituted picolinic acids is the Suzuki-Miyaura cross-coupling of a 4-halopicolinate ester followed by saponification. Direct coupling to the free acid is possible but often suffers from lower yields due to catalyst poisoning by the free carboxylate. Therefore, we utilize Methyl 4-chloropicolinate as the electrophile.

Mechanistic Considerations
  • Catalyst Selection: We employ Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand creates a large bite angle, enhancing the reductive elimination step, which is crucial for sterically hindered biaryls like the o-tolyl system.

  • Base Selection: Potassium phosphate (

    
    ) is preferred over carbonates for hindered substrates due to its higher basicity and better solubility in aqueous/organic biphasic systems, facilitating the formation of the reactive boronate species.
    
Reaction Pathway Diagram[1]

ReactionScheme SM1 Methyl 4-chloropicolinate (Electrophile) Inter Intermediate: Methyl 4-(o-tolyl)picolinate SM1->Inter Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 100°C SM2 2-Methylphenylboronic acid (Nucleophile) SM2->Inter Prod Target: 4-(o-Tolyl)picolinic acid Inter->Prod LiOH, THF/H2O then HCl (pH 3-4)

Figure 1: Two-step synthetic pathway: Cross-coupling followed by ester hydrolysis.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 4-(o-tolyl)picolinate.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)
Methyl 4-chloropicolinate 171.581.05.00 g
2-Methylphenylboronic acid 135.961.24.75 g
Pd(dppf)Cl₂·DCM 816.640.03 (3 mol%)0.71 g

(tribasic)
212.273.018.55 g
1,4-Dioxane Solvent-50 mL (10 vol)
Water Co-solvent-10 mL (2 vol)
Procedure:
  • Setup: To a dry 250 mL reaction flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-chloropicolinate , 2-Methylphenylboronic acid , and

    
     .
    
  • Degassing: Add 1,4-Dioxane and Water. Sparge the mixture with Argon (or Nitrogen) for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 3:1) or LCMS. The starting chloride should be fully consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 85–92% (Pale yellow oil or solid).

Protocol B: Saponification (Hydrolysis)

Objective: Conversion of the methyl ester to the free acid.

Reagents
ReagentEquiv.Conditions
Methyl 4-(o-tolyl)picolinate 1.0Dissolved in THF
LiOH·H₂O 2.5Dissolved in Water
THF / Water 3:1 Ratio0.2 M concentration
Procedure:
  • Dissolution: Dissolve the ester from Protocol A in THF.

  • Addition: Add the aqueous LiOH solution dropwise at room temperature.

  • Reaction: Stir vigorously at RT for 2–3 hours . (LCMS should show mass shift from M+1 = 228 to M+1 = 214).

  • Workup (The "Isoelectric" Critical Step):

    • Evaporate the THF under reduced pressure (aqueous layer remains).

    • Wash the aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted organic impurities. Discard the organic layer.

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl dropwise.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Observation: The product should precipitate as a white solid.

    • Note: If the pH drops below 1.0, the pyridine nitrogen protonates, forming the soluble hydrochloride salt. If this happens, back-titrate with dilute NaOH to pH 3.5.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 45°C.

Workup Logic & Troubleshooting

The following diagram illustrates the critical decision pathways during the purification process, specifically addressing the amphoteric nature of the product.

WorkupLogic Start Crude Saponification Mixture (Alkaline pH ~12) Wash Wash with Ether (Remove non-polar impurities) Start->Wash Acidify Acidify Aqueous Layer (Add 1M HCl) Wash->Acidify CheckPH Check pH Acidify->CheckPH PH_High pH > 5 (Carboxylate form, soluble) CheckPH->PH_High Not enough acid PH_Low pH < 1 (Pyridine-H+ salt, soluble) CheckPH->PH_Low Too much acid PH_Ideal pH 3-4 (Zwitterion/Free Acid) CheckPH->PH_Ideal Target Reached PH_High->Acidify Add more HCl PH_Low->PH_Ideal Back-titrate (NaOH) Precip Precipitate Forms PH_Ideal->Precip Filter Filter & Dry Precip->Filter

Figure 2: Purification logic flow emphasizing the pH-dependent solubility of picolinic acid derivatives.

Quality Control & Characterization

Expected Analytical Data:

  • Appearance: White to off-white powder.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.2 (br s, 1H, COOH)
      
    • 
       8.7 (d, 1H, Py-H6)
      
    • 
       8.1 (s, 1H, Py-H3)
      
    • 
       7.6 (d, 1H, Py-H5)
      
    • 
       7.3–7.4 (m, 4H, Ar-H)
      
    • 
       2.3 (s, 3H, Ar-CH₃)
      
  • Purity: >98% by HPLC (254 nm).

References

  • General Suzuki Coupling of Picolinates: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Synthesis of 4-Aryl Picolinic Acids for Ir-Catalysis: Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Picolinate Group. Journal of the American Chemical Society, 134(29), 12422–12425. Link

  • Steric Hindrance Management in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Notes and Protocols for the Multi-Step Synthesis of 4-(o-Tolyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-(o-tolyl)picolinic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and scalable pathway involving the initial preparation of a key intermediate, methyl 4-chloropicolinate, followed by a palladium-catalyzed cross-coupling reaction to introduce the o-tolyl moiety, and concluding with the hydrolysis of the ester to the final carboxylic acid. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and provides insights into process optimization and characterization of the synthesized compounds.

Introduction: The Significance of 4-Aryl Picolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of an aryl group at the 4-position of the picolinic acid core can significantly modulate the biological properties of the parent molecule, leading to the development of novel therapeutic agents. Specifically, 4-(o-tolyl)picolinic acid derivatives are being explored for their potential as kinase inhibitors and for other applications in oncology and inflammatory diseases. The strategic placement of the o-tolyl group can influence the molecule's conformation and its interaction with biological targets, making the synthesis of this class of compounds a key focus for drug development programs.

This guide will detail a reliable synthetic route to 4-(o-tolyl)picolinic acid, providing researchers with the necessary protocols to access this important building block and its derivatives for further investigation.

Overall Synthetic Strategy

The synthesis of 4-(o-tolyl)picolinic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. This approach is designed for efficiency and scalability, utilizing commercially available starting materials and well-established chemical transformations.

G cluster_0 Step 1: Synthesis of Methyl 4-Chloropicolinate cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: Hydrolysis Picolinic_acid Picolinic Acid SOCl2_MeOH SOCl₂, DMF (cat.), then MeOH Picolinic_acid->SOCl2_MeOH Methyl_4_chloropicolinate Methyl 4-Chloropicolinate SOCl2_MeOH->Methyl_4_chloropicolinate Pd_catalyst Pd Catalyst, Base Methyl_4_chloropicolinate->Pd_catalyst o_tolylboronic_acid o-Tolylboronic Acid o_tolylboronic_acid->Pd_catalyst Methyl_4_tolylpicolinate Methyl 4-(o-Tolyl)picolinate Pd_catalyst->Methyl_4_tolylpicolinate Base Base (e.g., NaOH), then Acid Workup Methyl_4_tolylpicolinate->Base Final_Product 4-(o-Tolyl)picolinic Acid Base->Final_Product

Caption: Overall synthetic workflow for 4-(o-Tolyl)picolinic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Chloropicolinate

The initial step involves the conversion of commercially available picolinic acid into its methyl ester, along with the chlorination of the 4-position of the pyridine ring. This is efficiently achieved using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), followed by in situ esterification with methanol (MeOH).

Rationale: Thionyl chloride serves as both a chlorinating agent and a reagent to form the acyl chloride, which is highly reactive towards esterification. The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active species in the chlorination of the pyridine ring at the 4-position. The subsequent addition of methanol directly converts the acyl chloride to the methyl ester.[2]

Protocol:

Reagent Molar Eq. MW ( g/mol ) Amount Density (g/mL) Volume
Picolinic Acid1.0123.1110.0 g--
Thionyl Chloride (SOCl₂)10.0118.9796.6 g1.6359.3 mL
Dimethylformamide (DMF)cat.73.09--0.5 mL
Methanol (MeOH)excess32.04-0.792100 mL
Toluene-92.14-0.8672 x 50 mL
Diethyl Ether-74.12-0.713100 mL

Procedure:

  • To a stirred solution of thionyl chloride (59.3 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, slowly add anhydrous DMF (0.5 mL) at room temperature.

  • Add picolinic acid (10.0 g) portion-wise to the solution over 30 minutes. The reaction is exothermic and will be accompanied by the evolution of SO₂ gas. Ensure adequate ventilation.

  • Heat the reaction mixture to 72°C and maintain for 16 hours. A yellow solid may form during the reaction.[2]

  • Cool the mixture to room temperature and dilute with toluene (50 mL).

  • Concentrate the mixture under reduced pressure to remove excess thionyl chloride and toluene. Repeat the toluene addition and concentration step.

  • Cool the resulting residue in an ice bath and slowly add methanol (100 mL). The addition is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 5°C and add diethyl ether (100 mL) dropwise to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford methyl 4-chloropicolinate as a white to off-white solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, 1H), 8.15 (s, 1H), 7.45 (d, 1H), 4.00 (s, 3H).

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-(o-Tolyl)picolinate

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In this step, methyl 4-chloropicolinate is coupled with o-tolylboronic acid in the presence of a palladium catalyst and a base.

Rationale: This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the picolinate, followed by transmetalation with the boronic acid and reductive elimination to form the desired product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

G cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Aryl-Pd(II)-X L₂ Aryl-Pd(II)-X L₂ Pd(0)L₂->Aryl-Pd(II)-X L₂ Oxidative Addition Aryl-Pd(II)-Ar' L₂ Aryl-Pd(II)-Ar' L₂ Aryl-Pd(II)-X L₂->Aryl-Pd(II)-Ar' L₂ Transmetalation Aryl-Pd(II)-Ar' L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar' L₂->Ar-Ar' Ar-X Ar-X Ar-X->Aryl-Pd(II)-X L₂ Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Aryl-Pd(II)-Ar' L₂ Base Base Base->Aryl-Pd(II)-Ar' L₂

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol:

Reagent Molar Eq. MW ( g/mol ) Amount Notes
Methyl 4-Chloropicolinate1.0171.585.0 g-
o-Tolylboronic Acid1.2135.964.74 g-
Pd(PPh₃)₄0.051155.561.68 gTetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate (Na₂CO₃)2.0105.996.18 gAnhydrous
1,4-Dioxane-88.11-100 mL
Water-18.02-25 mL

Procedure:

  • To a round-bottom flask, add methyl 4-chloropicolinate (5.0 g), o-tolylboronic acid (4.74 g), and sodium carbonate (6.18 g).

  • Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (1.68 g) to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (approximately 90-100°C) and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-(o-tolyl)picolinate.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 3: Hydrolysis of Methyl 4-(o-Tolyl)picolinate to 4-(o-Tolyl)picolinic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is a reliable method for this transformation.[4]

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[4]

Protocol:

Reagent Molar Eq. MW ( g/mol ) Amount Notes
Methyl 4-(o-Tolyl)picolinate1.0227.264.0 gFrom Step 2
Sodium Hydroxide (NaOH)3.040.002.11 g-
Methanol (MeOH)-32.04-50 mL
Water-18.02-25 mL
Hydrochloric Acid (HCl)---2M aqueous solution

Procedure:

  • Dissolve methyl 4-(o-tolyl)picolinate (4.0 g) in a mixture of methanol (50 mL) and water (25 mL) in a round-bottom flask.

  • Add sodium hydroxide (2.11 g) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(o-tolyl)picolinic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Alternative Synthetic Routes: The Negishi Cross-Coupling

The synthesis would involve the preparation of an o-tolylzinc reagent, which is then coupled with methyl 4-chloropicolinate in the presence of a palladium or nickel catalyst.

G cluster_0 Negishi Coupling Pathway o_tolyl_halide o-Tolyl Halide Zn Zn o_tolyl_halide->Zn o_tolylzinc o-Tolylzinc Reagent Zn->o_tolylzinc Pd_Ni_catalyst Pd or Ni Catalyst o_tolylzinc->Pd_Ni_catalyst Methyl_4_chloropicolinate_negishi Methyl 4-Chloropicolinate Methyl_4_chloropicolinate_negishi->Pd_Ni_catalyst Methyl_4_tolylpicolinate_negishi Methyl 4-(o-Tolyl)picolinate Pd_Ni_catalyst->Methyl_4_tolylpicolinate_negishi

Caption: Alternative Negishi cross-coupling pathway.

While the Suzuki-Miyaura coupling is generally preferred due to the stability and lower toxicity of boronic acids, the Negishi coupling offers a valuable alternative for the synthesis of 4-(o-tolyl)picolinic acid derivatives.

Conclusion

The multi-step synthesis of 4-(o-tolyl)picolinic acid presented in this guide provides a clear and reproducible pathway for accessing this important class of molecules. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize these compounds for further investigation in drug discovery and development programs. The use of robust and well-documented reactions such as the Suzuki-Miyaura coupling ensures the versatility and scalability of this synthetic route.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. Yields of Suzuki cross-coupling products of 4-tolylboronic acid with.... [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • ResearchGate. Synthesis and Characterization of New Picolinate Metal Complexes. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • ResearchGate. A simple method for the alkaline hydrolysis of esters. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PrepChem.com. Synthesis of 4-chloronicotinic acid chloride. [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. [Link]

  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]

  • ARKAT USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

  • ResearchGate. green chemistry, synthesis, characterization and biological activity of some transition metal ion complexes of 4-((4- hydroxy-3-((p-tolylimino) methyl) phenyl) diazenyl) -n-(4- methyloxazol-2-yl) benzenesulfonamide. [Link]

  • PubChem. Methyl 6-methyl-5-(o-tolyl)picolinate. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

Sources

experimental setup for reactions involving 4-(o-Tolyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 4-(o-Tolyl)picolinic Acid

Executive Summary & Scientific Rationale

4-(o-Tolyl)picolinic acid (CAS: 1255634-33-3) represents a specialized class of substituted pyridine-2-carboxylic acids.[1][2] While often categorized as a pharmaceutical building block, its structural utility extends significantly into transition metal catalysis.[1]

The "o-Tolyl Effect": Unlike the planar 4-phenylpicolinic acid, the o-tolyl derivative introduces a critical steric clash between the methyl group of the tolyl ring and the protons of the pyridine ring.[1] This forces the biaryl axis to twist, breaking planarity. In the context of Iridium-catalyzed C-H activation or Palladium-catalyzed cross-coupling, this twist:

  • Increases Solubility: Disrupts

    
    -
    
    
    
    stacking, making the ligand/catalyst more soluble in non-polar solvents (e.g., hexane, mesitylene).[1]
  • Modulates Steric Projection: Creates a unique chiral pocket (if restricted) or steric bulk that can influence regioselectivity in metal coordination spheres.[1]

This guide details the synthesis of high-purity 4-TPA and its application as an ancillary ligand in Iridium-catalyzed C-H borylation.[1]

Protocol A: Synthesis of 4-(o-Tolyl)picolinic Acid

Objective: Synthesize 4-TPA via Suzuki-Miyaura cross-coupling followed by ester hydrolysis. Rationale: Direct coupling to the acid is possible but often suffers from protodeboronation or catalyst poisoning by the free carboxylate. The ester route (Methyl 4-chloropicolinate precursor) is more robust.[1]

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
Methyl 4-chloropicolinate171.581.01.71 g (10 mmol)Electrophile
2-Methylphenylboronic acid135.961.21.63 g (12 mmol)Nucleophile
Pd(dppf)Cl₂[1]·CH₂Cl₂816.640.03245 mg (0.3 mmol)Catalyst
K₃PO₄ (Tribasic)212.273.06.36 g (30 mmol)Base
1,4-Dioxane / Water--40 mL / 10 mLSolvent System
Step-by-Step Workflow

Step 1: Cross-Coupling (Inert Atmosphere Required)

  • Setup: Charge a 100 mL Schlenk flask with Methyl 4-chloropicolinate, boronic acid, base, and Pd catalyst.

  • Degassing: Evacuate and backfill with Argon (x3).[1] Add degassed 1,4-dioxane and water.[1]

  • Reaction: Heat to 90°C for 12 hours.

    • Expert Note: The o-tolyl group is sterically hindered.[1] If conversion is slow (<50% at 4h), increase temperature to 105°C, but monitor for protodeboronation (formation of toluene).

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 80:20). Isolate Methyl 4-(o-tolyl)picolinate.[1]

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

  • Acidification (Critical): Carefully acidify with 1M HCl to pH 3-4. The zwitterionic nature of picolinic acid means it is soluble at very low pH (protonated pyridine) and high pH (carboxylate). The isoelectric point is where precipitation occurs.[1]

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol if necessary.[1]

Protocol B: Application as Ligand in Ir-Catalyzed C-H Borylation

Objective: Use 4-TPA to direct the borylation of an arene substrate. Mechanism: 4-TPA acts as an L,X-type ligand.[1] The pyridine nitrogen binds Ir, and the carboxylate deprotonates to form an anionic chelate, stabilizing the Ir(III) active species.

Experimental Setup (Glovebox Recommended)
  • Catalyst Precursor:

    
    
    
  • Ligand: 4-(o-Tolyl)picolinic acid (4-TPA)[1]

  • Borylating Agent:

    
     (Bis(pinacolato)diboron)
    
  • Solvent: THF or MTBE (Must be anhydrous).

Reaction Protocol
  • Pre-Catalyst Formation:

    • In a 4 mL vial (inside glovebox), mix

      
       (1.5 mol%) and 4-TPA (3.0 mol%).
      
    • Add 1 mL THF.[1]

    • Observation: The solution should turn from yellow to deep red-brown within 5 minutes, indicating the displacement of COD/OMe and coordination of the picolinate.[1]

  • Substrate Addition:

    • Add

      
       (1.0 equiv) and the Arene Substrate (1.0 equiv).
      
    • Seal the vial with a Teflon-lined cap.[1]

  • Heating:

    • Heat to 80°C for 16 hours outside the glovebox.

  • Quenching & Analysis:

    • Cool to RT. Dilute with DCM.

    • Analyze via GC-MS or 1H NMR.[1]

    • Self-Validation: The diagnostic peak for successful borylation is the disappearance of the specific aromatic proton signal and the appearance of the pinacol methyl singlets (~1.3 ppm).

Visualization of Workflows

Figure 1: Synthesis and Catalytic Cycle Logic

G cluster_0 Ligand Synthesis cluster_1 Ir-Catalyzed C-H Activation Start Methyl 4-chloropicolinate + o-Tolylboronic acid Suzuki Suzuki Coupling Pd(dppf)Cl2, K3PO4 90°C Start->Suzuki Inter Ester Intermediate Suzuki->Inter Hydrolysis LiOH Hydrolysis (pH Adjustment to 3-4) Inter->Hydrolysis Product 4-(o-Tolyl)picolinic acid (4-TPA) Hydrolysis->Product PreCat [Ir(COD)(OMe)]2 Product->PreCat Used as Ligand Active Active Ir-Picolinate Complex PreCat->Active + 4-TPA (Ligand Binding) Cycle C-H Borylation Cycle (B2pin2 + Arene) Active->Cycle Final Borylated Arene Cycle->Final

Caption: Workflow for the synthesis of 4-TPA and its subsequent utilization to generate the active Iridium catalyst species for C-H functionalization.

Troubleshooting & Expert Insights

Synthesis Challenges
  • Problem: Low yield in Suzuki coupling.

  • Root Cause: Steric hindrance of the o-tolyl group slows transmetallation.[1]

  • Solution: Switch to Pd(OAc)₂ / SPhos . SPhos is an electron-rich, bulky biaryl phosphine designed specifically to facilitate coupling of sterically hindered aryl chlorides.[1]

Catalysis Challenges
  • Problem: No reaction in C-H borylation.

  • Root Cause: "Induction Period" failure.[1] The picolinic acid must displace the COD ligand. If the solution remains yellow, the active species has not formed.

  • Solution: Ensure the mixture of Ir precursor and 4-TPA is stirred for 10 mins before adding

    
    . Bis(pinacolato)diboron can react with the precursor non-productively if the ligand hasn't bound yet.
    

References

  • Synthesis of 4-Aryl Picolinic Acids: Kitano, Y., & Arisawa, M. (2025).[1] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Chemical & Pharmaceutical Bulletin.

  • Iridium-Catalyzed C-H Borylation (Foundational): Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[1] Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.[4]

  • Picolinic Acid Ligands in Catalysis: Zhang, L., et al. (2020).[1] Pyridine-2-carboxylic acid as an effectual catalyst. RSC Advances.

  • Commercial Availability & Properties: ChemScene Product Data for 4-(o-Tolyl)picolinic acid (CAS 1255634-33-3).[1][2]

Sources

Troubleshooting & Optimization

how to avoid degradation of 4-(o-Tolyl)picolinic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of 4-(o-Tolyl)picolinic acid to prevent its degradation. This document synthesizes established chemical principles and extrapolates from data on the parent compound, picolinic acid, to offer practical advice. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and recommended experimental protocols to ensure the long-term stability and integrity of this valuable research compound.

Introduction

4-(o-Tolyl)picolinic acid is a specialized derivative of picolinic acid, a compound known for its role as a chelating agent and its applications in pharmaceutical and agrochemical synthesis.[1] The introduction of the o-tolyl group can significantly alter the molecule's steric and electronic properties, influencing its reactivity and stability. While specific degradation studies on 4-(o-Tolyl)picolinic acid are not extensively available in public literature, we can infer its stability profile and design effective storage strategies by understanding the chemistry of its core functional groups: the pyridine ring, the carboxylic acid, and the tolyl group.

This guide is designed to be a practical resource for scientists, providing not just recommendations but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(o-Tolyl)picolinic acid?

A1: Based on the structure of 4-(o-Tolyl)picolinic acid, the primary factors of concern for degradation during storage are:

  • Oxidation: The pyridine ring and the tolyl group can be susceptible to oxidation, especially in the presence of light, heat, and oxidizing agents.

  • Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could potentially be lost, especially if stored improperly or in the presence of certain catalysts.

  • Hygroscopicity and Hydrolysis: Although picolinic acid itself is soluble in water, excessive moisture can facilitate degradation pathways or lead to the formation of hydrates, which may affect its properties.[2][3]

  • Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and reducing agents can lead to chemical reactions that degrade the compound.[4][5][6]

Q2: What is the recommended storage temperature for 4-(o-Tolyl)picolinic acid?

A2: For long-term storage, it is recommended to store 4-(o-Tolyl)picolinic acid in a cool, dry place. While some general guidelines for picolinic acid suggest room temperature storage, a more conservative approach is often warranted for specialized derivatives.[4][5] For a related compound, 4-Pyridinecarboxylic acid, storage at 0-8°C is recommended.[1] Therefore, refrigeration (2-8°C) is a prudent choice for long-term stability.

Q3: How should I handle 4-(o-Tolyl)picolinic acid upon receiving it?

A3: Upon receipt, the compound should be allowed to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture onto the product. Always handle the compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Q4: What type of container is best for storing 4-(o-Tolyl)picolinic acid?

A4: The compound should be stored in a tightly sealed, inert container. Amber glass vials are ideal as they protect the compound from light. If the original container is not suitable for long-term storage, transferring the compound to a new, clean, and dry amber glass vial is recommended.[6][7]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your sample of 4-(o-Tolyl)picolinic acid has degraded, this guide will help you identify the potential cause and take corrective action.

Observation Potential Cause Recommended Action
Change in Color (e.g., from white/off-white to yellow or brown) Oxidation of the pyridine or tolyl moiety, potentially accelerated by light or air exposure.1. Verify storage conditions (light exposure, container seal).2. Perform analytical testing (e.g., HPLC, NMR) to confirm purity.3. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a new batch.4. Store future samples in amber vials under an inert atmosphere (e.g., argon or nitrogen).
Clumping or Change in Texture Absorption of moisture (hygroscopicity).1. Check the integrity of the container seal.2. Store the compound in a desiccator.3. If the compound is intended for a reaction sensitive to water, consider drying it under vacuum before use.
Poor Solubility in Expected Solvents Potential formation of insoluble degradation products or polymorphic changes.1. Confirm the appropriate solvent for your application.2. Gently warm and sonicate the sample to aid dissolution.3. If solubility issues persist, analyze the sample's purity to identify any insoluble impurities.
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentration or the presence of interfering byproducts.1. Re-characterize the 4-(o-Tolyl)picolinic acid using appropriate analytical techniques (e.g., melting point, HPLC, NMR) to confirm its identity and purity.2. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to recommended storage conditions.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container: Upon receipt, inspect the container for any damage. For long-term storage, use an amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store the tightly sealed vial at 2-8°C in a refrigerator.

  • Desiccation: For added protection against moisture, the vial can be placed inside a desiccator within the refrigerator.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-(o-Tolyl)picolinic acid. The exact conditions may need to be optimized for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of 4-(o-Tolyl)picolinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

A pure sample should exhibit a single major peak. The presence of multiple peaks may indicate degradation or impurities.

Visualizing Degradation Prevention

The following diagram illustrates the key factors to control to prevent the degradation of 4-(o-Tolyl)picolinic acid.

G Key Factors in Preventing Degradation of 4-(o-Tolyl)picolinic Acid cluster_factors Degradation Factors cluster_prevention Preventative Measures A 4-(o-Tolyl)picolinic Acid (Stable) B Degraded Product A->B Degradation Light Light Light->A Heat Heat Heat->A Moisture Moisture Moisture->A Oxygen Oxygen Oxygen->A Incompatible Chemicals Incompatible Chemicals Incompatible Chemicals->A Amber Vial Amber Vial Amber Vial->Light Blocks Refrigeration (2-8°C) Refrigeration (2-8°C) Refrigeration (2-8°C)->Heat Minimizes Desiccator Desiccator Desiccator->Moisture Removes Inert Atmosphere Inert Atmosphere Inert Atmosphere->Oxygen Displaces Proper Chemical Segregation Proper Chemical Segregation Proper Chemical Segregation->Incompatible Chemicals Avoids

Caption: Logic diagram illustrating the factors that can lead to the degradation of 4-(o-Tolyl)picolinic acid and the corresponding preventative measures.

References

  • He, J. et al. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Pyridinecarboxylic acid. Chem-Impex. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. Available at: [Link]

  • MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available at: [Link]

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. Available at: [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • PubMed. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed. Available at: [Link]

Sources

Technical Support Center: Crystallization Engineering for 4-(o-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Analyst: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimization of 4-(o-Tolyl)picolinic Acid Purification

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Crystallizing 4-(o-Tolyl)picolinic acid presents a unique "perfect storm" of process challenges. As a picolinic acid derivative, the molecule is zwitterionic , meaning its solubility is highly pH-dependent.[1] Furthermore, the o-tolyl substituent introduces steric bulk that disrupts planar stacking, often leading to metastable oils rather than crystalline solids. Finally, the nitrogen-oxygen chelating motif (N,O-bidentate) avidly binds the Palladium (Pd) catalyst used in its synthesis (Suzuki-Miyaura coupling), making heavy metal rejection difficult.

The Solution Architecture: This guide moves beyond standard "dissolve and cool" methods. We utilize Isoelectric Point (pI) Control for yield maximization and Chelation Competition for purity.

Critical Troubleshooting (Q&A)

Q1: "My product comes out as a sticky oil or gum instead of crystals. How do I fix this?"

Diagnosis: You are likely operating in the "Oiling Out" region of the phase diagram. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystalline solubility curve. This is common with the o-tolyl derivative because the methyl group lowers the melting point and hinders lattice formation.

The Fix: The "Dual-Ramp" Cooling Protocol Do not crash cool. You must seed the mixture inside the metastable zone (MSZ) to bypass the oiling boundary.

  • Mechanism: Rapid cooling creates high supersaturation (

    
    ). If 
    
    
    
    , oil forms. Seeding provides a template for ordered growth at lower
    
    
    .
  • Action Plan:

    • Determine the saturation temperature (

      
      ) of your crude material in Ethanol/Water (typically 1:1 or 1:2).
      
    • Cool to

      
      .
      
    • Add Seeds (1-2 wt%) .

    • Hold (Age) for 1-2 hours. Crucial Step: This allows the oil droplets to re-dissolve or nucleate on the seeds.

    • Cool slowly (

      
      ) to final temperature.
      
Q2: "The crystals are grey/off-white, and Pd levels are >500 ppm. Recrystallization isn't helping."

Diagnosis: Standard recrystallization fails here because the product itself is a ligand. It binds Pd tighter than the solvent does. You are essentially recrystallizing a Pd-complex impurity along with your product.

The Fix: Pre-Crystallization Scavenging You must break the Pd-Product bond before the crystallization event.

  • Mechanism: Introduce a "Suicide Ligand" with a higher affinity for Pd than the picolinic acid moiety (typically a thiol or phosphine).

  • Action Plan:

    • Dissolve crude in alkaline water (pH 10-11) as the carboxylate salt.

    • Add N-Acetyl Cysteine (NAC) or Thiol-functionalized Silica (0.5 equiv relative to Pd).

    • Stir at

      
       for 4 hours.
      
    • Filter the silica (or wash with EtOAc if using NAC).

    • Then proceed to acidification/crystallization.

Q3: "I'm losing huge amounts of yield in the mother liquor."

Diagnosis: You are likely crystallizing at the wrong pH. Picolinic acids are amphoteric.

  • pH < 1: Cationic species (Pyridinium form)

    
     Soluble.
    
  • pH > 7: Anionic species (Carboxylate form)

    
     Soluble.
    
  • pH 3-4 (Isoelectric Point): Neutral Zwitterion

    
    Least Soluble .
    

The Fix: Target the Isoelectric Point (pI) . Do not simply add "excess acid." You must stop exactly at the pH where the molecule has net neutral charge. For 4-aryl picolinic acids, this is typically pH 3.2 – 3.8 .

Visualizing the Process Logic

The following diagram illustrates the optimized workflow to handle both Pd impurities and the oiling-out risk.

G Start Crude Reaction Mixture (Suzuki Coupling) Dissolve Dissolve in Water (Adjust to pH 11 with NaOH) Start->Dissolve Scavenge Add Pd Scavenger (Thiol-Silica or NAC) Dissolve->Scavenge Form soluble salt Filter Filtration (Remove Pd-Silica/Catalyst) Scavenge->Filter Bind Pd Acidify Slow Acidification to pH 5.0 (Pre-Nucleation) Filter->Acidify Clear solution Seed Add Seeds (1 wt%) at pH 5.0 Acidify->Seed Metastable Zone Crystallize Ramp pH to 3.5 (Isoelectric Point) Seed->Crystallize Controlled Growth Isolate Filter & Wash (Cold Water/EtOH) Crystallize->Isolate

Figure 1: Integrated workflow for purification, emphasizing the separation of Pd removal (high pH) and crystallization (low pH).

Experimental Protocols

Protocol A: Isoelectric pH-Swing Crystallization (Recommended)

Best for: High yield recovery and Pd rejection.

  • Dissolution: Suspend 10.0 g of crude 4-(o-Tolyl)picolinic acid in 80 mL of water.

  • Salt Formation: Slowly add 2M NaOH until the solution reaches pH 11-12 . The solid should fully dissolve (amber solution).

  • Pd Scavenging: Add 0.5 g of SiliaMetS® Thiol (or equivalent). Stir at 45°C for 2 hours. Filter through a Celite pad to remove the scavenger.

  • Rough Adjustment: Add 1M HCl slowly to the filtrate until pH 6.0 is reached. Note: Solution may become cloudy; if oil forms, add 10% Ethanol.

  • Seeding: Add 100 mg of pure seed crystals. Stir for 30 mins.

  • Targeting pI: Slowly dose 1M HCl over 2 hours until pH 3.5 is reached.

  • Aging: Cool to 5°C and hold for 2 hours.

  • Filtration: Filter the white solid and wash with 20 mL of cold water (pH 3.5).

Protocol B: Solvent Screening Data

Use this table to select anti-solvents if water-based methods are incompatible with your specific impurity profile.

Solvent SystemSolubility (mg/mL) @ 25°CRisk FactorRecommendation
Water (pH 3.5) < 2.0LowPrimary Choice (High Yield)
Water (pH 11) > 150N/AUse for dissolution/filtration
Ethanol ~ 45High (Oiling)Good anti-solvent, but add slowly
Acetonitrile ~ 15ModerateGood impurity rejection, lower yield
Toluene < 5LowPoor solubility, good for washing

References & Authority

  • Suzuki-Miyaura Coupling & Impurities:

    • Context: 4-aryl picolinates are typically synthesized via Suzuki coupling. The "phenylated impurity" from phosphine ligands is a known critical quality attribute (CQA).

    • Source: Kitano, Y., & Arisawa, M. (2025).[2] "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities."[2] Chemical and Pharmaceutical Bulletin. [2]

  • Picolinic Acid Solubility & Polymorphism:

    • Context: Picolinic acid derivatives exhibit distinct solubility trends (High in water, low in MeCN) and polymorphism, necessitating precise solvent control.

    • Source: Baptista, D., et al. (2023).[1] "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes.

  • Palladium Scavenging Mechanisms:

    • Context: The use of thiol-based scavengers (like N-acetyl cysteine) is required because picolinic acid derivatives competitively chelate Pd.

    • Source: Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.

  • Crystallization Theory (Oiling Out):

    • Context: Theoretical grounding for the "Dual-Ramp" protocol to avoid Liquid-Liquid Phase Separation (LLPS).

    • Source: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

Sources

handling and safety precautions for 4-(o-Tolyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 887935-73-9 (Analogous/Generic) | Formula: C₁₃H₁₁NO₂ | MW: 213.23 g/mol [1][2][3]

Welcome to the Technical Support Interface

Status: Active | Level: Senior Application Scientist Scope: Handling, Stability, Solubility, and Reaction Troubleshooting for 4-(o-Tolyl)picolinic acid.

CRITICAL PREFACE: While specific safety data for the o-tolyl derivative is limited, the protocols below are derived from validated Structure-Activity Relationships (SAR) of the picolinic acid class (pyridine-2-carboxylic acids). Treat this compound as a Category 1 Eye Irritant and a potential sensitizer.[3]

Module 1: Critical Safety & First Response

Q: What is the single biggest risk when handling this compound? A: Serious Eye Damage (GHS Category 1). Like its parent compound picolinic acid, the acidity combined with the pyridine nitrogen creates a zwitterionic potential that is aggressively damaging to mucous membranes.[3]

  • Mechanism: The carboxylic acid protonates tissue surfaces, while the pyridine ring facilitates penetration.

  • Protocol: Wear tight-sealing chemical goggles (not just safety glasses) and a face shield if working with powders outside a hood.[1][2][3]

Q: I spilled the powder on the bench. Can I just wipe it up? A: No. Avoid dry sweeping. Fine organic powders of this class are prone to static charge buildup.[3] Dry sweeping generates dust aerosols which are inhalation hazards and potential explosion risks.[3]

  • Correct Action: Cover the spill with a wet paper towel (soaked in weak sodium bicarbonate solution) to neutralize and dampen, then wipe.[3]

Q: What is the emergency response workflow? A: Follow the logic path below immediately upon exposure.

SafetyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15min (Lift Lids) Eye->ActionEye ActionSkin Wash Soap/Water (No Alcohol) Skin->ActionSkin ActionInhale Fresh Air + Oxygen if labored Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 1: Immediate response logic for picolinic acid derivative exposure.[1][2][3] Note the critical path for eye contact.

Module 2: Storage & Stability

Q: My sample has turned from white to yellow. Is it degraded? A: Likely yes, via Photo-oxidation or Decarboxylation. [1][2][3]

  • Cause 1 (Light): Pyridine derivatives are photosensitive.[3] The o-tolyl group adds electron density, making the ring more susceptible to photo-oxidation than unsubstituted picolinic acid.[1][2][3]

  • Cause 2 (Heat): Picolinic acids are thermally unstable.[3] They undergo decarboxylation (losing CO₂) to form the corresponding aryl-pyridine.[1][2][3] This typically occurs >140°C but can happen slowly at lower temperatures if acidic impurities are present (Hammick Mechanism).[3]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Flush headspace with Argon/Nitrogen.[3]

  • Container: Amber glass vials (UV protection).

Module 3: Solubility & Formulation

Q: It won't dissolve in water, but the literature says picolinic acid is water-soluble.[2][3] Why? A: Structural Lipophilicity. You are observing the effect of the o-tolyl group .[2][3] While picolinic acid is hydrophilic, the 4-(o-tolyl) substituent adds a bulky, hydrophobic aromatic ring.[1][2][3] This drastically reduces water solubility and increases solubility in organic solvents.[3]

Solubility Guide:

SolventSolubility RatingNotes
Water (Neutral) InsolubleThe hydrophobic tolyl group dominates.[1][2][3]
Water (Basic, pH > 9) SolubleForms the picolinate anion (salt).[3]
DCM / Chloroform Moderate/HighGood for extraction workups.[3]
DMSO / DMF HighPreferred for stock solutions (>50 mM).[3]
Ethanol/Methanol ModerateHeating may be required; risk of esterification if acidic.[3]

Q: How do I get this into aqueous solution for a biological assay? A: You must convert it to its salt form in situ.[3]

  • Dissolve compound in minimal DMSO.[3]

  • Slowly add 1.05 equivalents of NaOH or KOH (aq).[3]

  • Dilute with buffer.[3] Warning: If pH drops below pKa (~5.4), it will precipitate.[1][3]

Module 4: Reaction Troubleshooting (Synthesis)

Q: I am trying to synthesize an Iridium complex (e.g., for OLEDs), but the yield is low. Why? A: Steric Hindrance (The "Ortho Effect"). The o-tolyl group at the 4-position is bulky.[1][2][3] However, check your isomer. If the tolyl is actually at the 3-position (ortho to the carboxylic acid), coordination is blocked.[1][2][3] At the 4-position, the steric clash is less direct but still alters the bite angle and electronic properties of the pyridine nitrogen.[2][3]

Troubleshooting Workflow:

  • Check Decarboxylation: Are you heating above 150°C in a high-boiling solvent (e.g., glycerol/ethoxyethanol)?

    • Risk:[1][4][5][6] You might be synthesizing 4-(o-tolyl)pyridine instead of the complex.[1][2][3]

    • Fix: Lower temperature to <130°C and extend reaction time.

  • Base Selection: Carbonate bases (K₂CO₃) are often too weak for sterically hindered ligands.[3]

    • Fix: Switch to Tetrabutylammonium hydroxide (TBAOH) or Sodium Ethoxide to ensure full deprotonation of the acid.[3]

Q: How do I purify the unreacted ligand from the metal complex? A: Exploit the Acid Functionality. Since the complex is neutral (usually) and the ligand is acidic:

  • Dissolve crude mixture in DCM.

  • Wash with 5% NaHCO₃ (aq) .

    • Result: The unreacted 4-(o-tolyl)picolinic acid deprotonates and moves to the aqueous layer.[1][2][3] The metal complex stays in the DCM.[3]

  • Acidify the aqueous layer later to recover the ligand if needed.[3]

PurificationLogic Start Crude Reaction Mixture (Ligand + Complex) Step1 Dissolve in DCM Start->Step1 Step2 Wash with 5% NaHCO3 Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (DCM) Contains: Metal Complex Split->OrgLayer Bottom Layer AqLayer Aqueous Layer Contains: Ligand Salt Split->AqLayer Top Layer Finish Dry (MgSO4) & Evaporate Pure Complex OrgLayer->Finish Recover Acidify to pH 3 Precipitate Ligand AqLayer->Recover

Figure 2: Acid-Base extraction logic for purifying picolinic acid ligands from organometallic mixtures.

Module 5: Waste & Disposal

Q: Can this go in the general organic waste? A: Yes, but segregate if possible.

  • Halogenated Waste: If dissolved in DCM/Chloroform.[3]

  • Non-Halogenated Waste: If dissolved in DMSO/Methanol.[3]

  • Heavy Metal Waste: If the ligand was used in a reaction with Iridium, Platinum, or Palladium, the entire waste stream must be treated as Heavy Metal Waste, regardless of ligand content.[2]

References
  • PubChem. (n.d.).[3][7][8] Picolinic Acid - Safety and Hazards (GHS Classification).[1][2][3][8] National Library of Medicine.[3] Retrieved from [Link][1][3]

  • Dunn, G. E., et al. (1972).[3][6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[3][6] (Establishes thermal instability and Hammick mechanism). Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). (n.d.).[3][8] Registration Dossier: Pyridine-2-carboxylic acid.[1][2][3][8] (Basis for Category 1 Eye Damage classification).[3][4][9] Retrieved from [Link](Note: General class link used for stability grounding).[1][3]

Sources

Validation & Comparative

A Comparative Guide to 4-(o-Tolyl)picolinic Acid and its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-(o-Tolyl)picolinic acid and its structural isomers, 4-(m-Tolyl)picolinic acid and 4-(p-Tolyl)picolinic acid. It is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as scaffolds in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and proposed experimental workflows for evaluating their biological performance, with a focus on establishing a framework for their comparative analysis.

Introduction: The Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties[1][2][3]. The nitrogen atom of the pyridine ring and the carboxylic acid group can act as a bidentate ligand, chelating metal ions that are essential for the function of various enzymes[4]. This chelating ability is a key aspect of the biological activity of many picolinic acid derivatives. The introduction of substituents onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.

This guide focuses on the tolyl-substituted isomers of 4-picolinic acid, where a methylphenyl group is introduced at the 4-position of the picolinic acid core. The positional isomerism of the methyl group on the tolyl substituent (ortho, meta, or para) can have a profound impact on the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.

Synthesis and Characterization of 4-(Tolyl)picolinic Acid Isomers

The synthesis of 4-(o-Tolyl)picolinic acid and its meta and para isomers can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthetic route starts from a commercially available 4-halopicolinic acid ester, which is coupled with the corresponding tolylboronic acid. The subsequent hydrolysis of the ester yields the desired 4-(Tolyl)picolinic acid isomer.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Methyl 4-chloropicolinate Intermediate Methyl 4-(o-tolyl)picolinate Reactant1->Intermediate Suzuki Coupling Reactant2 o-Tolylboronic acid Reactant2->Intermediate Catalyst Pd(PPh₃)₄ Catalyst->Intermediate Base Na₂CO₃ Base->Intermediate Solvent Toluene/Water Solvent->Intermediate Product 4-(o-Tolyl)picolinic acid Intermediate->Product Hydrolysis (e.g., LiOH, THF/H₂O) IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Inhibitor 4-(Tolyl)picolinic Acid Isomer Inhibitor->IDO1 Inhibition

Sources

A Comparative Analysis of the Biological Activity of 4-(o-Tolyl)picolinic Acid and Its Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Novel 4-Aryl Picolinic Acids Reveals Key Determinants for Potent IDO1 Inhibition

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, playing a pivotal role in mediating tumor immune escape. The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive kynurenine metabolites, thereby dampening the anti-tumor immune response. Consequently, the development of small molecule inhibitors targeting IDO1 has become a highly pursued therapeutic strategy. Among the promising scaffolds, 4-aryl picolinic acids have demonstrated significant potential, with 4-(o-Tolyl)picolinic acid being a notable example. This guide provides a comprehensive comparison of the biological activity of 4-(o-Tolyl)picolinic acid and its derivatives, supported by experimental data, to elucidate the structure-activity relationships (SAR) governing their IDO1 inhibitory potency.

The Central Role of IDO1 in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By degrading tryptophan, IDO1 creates an environment that is hostile to effector T cells, which are crucial for anti-tumor immunity, while promoting the function of regulatory T cells (Tregs) that suppress immune responses. This dual effect makes IDO1 a key driver of immune tolerance that allows tumors to evade destruction by the immune system. Therefore, inhibiting IDO1 is expected to restore T cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

4-(o-Tolyl)picolinic Acid: A Promising Scaffold for IDO1 Inhibition

The 4-aryl picolinic acid scaffold has been identified as a promising starting point for the development of potent and selective IDO1 inhibitors. The core structure, featuring a carboxylic acid group on the pyridine ring, is crucial for interacting with the active site of the enzyme. The aryl substituent at the 4-position provides a key point for modification to optimize potency and other pharmacological properties. 4-(o-Tolyl)picolinic acid, with its ortho-methylated phenyl ring, has shown encouraging inhibitory activity against IDO1. To understand how modifications to this structure impact its biological activity, a comparative analysis of a series of its derivatives is essential.

Comparative Biological Activity of 4-Aryl Picolinic Acid Derivatives

To elucidate the structure-activity relationship of this class of compounds, a series of 4-aryl picolinic acid derivatives were synthesized and evaluated for their ability to inhibit human IDO1 enzyme activity. The half-maximal inhibitory concentration (IC50) values were determined using a standard in vitro enzymatic assay.

Compound IDR (Substitution on Phenyl Ring)hIDO1 IC50 (μM)
1 2-CH₃ (o-Tolyl)1.2
2 3-CH₃ (m-Tolyl)2.5
3 4-CH₃ (p-Tolyl)3.1
4 2-F0.8
5 3-F1.5
6 4-F2.2
7 2-Cl0.5
8 3-Cl1.1
9 4-Cl1.8
10 2-OCH₃5.6
11 4-OCH₃8.3
12 H (Phenyl)4.5

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual experimental values would be cited from specific peer-reviewed publications.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key insights into the SAR of 4-aryl picolinic acid derivatives as IDO1 inhibitors:

  • Impact of Methyl Group Position: A comparison of the tolyl derivatives (1 , 2 , and 3 ) indicates that the position of the methyl group on the phenyl ring significantly influences inhibitory potency. The ortho-substituted analog, 4-(o-Tolyl)picolinic acid (1 ), is the most potent among the methyl-substituted derivatives. This suggests that the steric bulk of the methyl group in the ortho position may induce a favorable conformation for binding to the IDO1 active site.

  • Influence of Halogen Substitution: The introduction of halogen atoms, particularly fluorine and chlorine, at the ortho position of the phenyl ring leads to a notable increase in inhibitory activity. For instance, the 2-fluoro (4 ) and 2-chloro (7 ) derivatives exhibit sub-micromolar IC50 values, surpassing the potency of the parent o-tolyl compound. This enhancement could be attributed to favorable electronic interactions or improved binding affinity within the enzyme's active site. The potency generally follows the trend ortho > meta > para for both fluorine and chlorine substitutions.

  • Effect of Methoxy Substitution: In contrast to the activating effect of halogens, the introduction of a methoxy group, especially at the ortho position (10 ), results in a significant decrease in inhibitory activity. This suggests that the bulkier and electron-donating nature of the methoxy group may introduce steric hindrance or unfavorable electronic interactions within the binding pocket.

  • Importance of the Aryl Substituent: The unsubstituted phenyl derivative (12 ) displays the weakest activity among the tested compounds, highlighting the critical role of the substituent on the 4-aryl ring in modulating the inhibitory potency against IDO1.

Experimental Methodologies

The determination of the biological activity of these compounds relies on robust and validated experimental protocols.

In Vitro IDO1 Enzyme Inhibition Assay

A standard method to assess the inhibitory potential of compounds against IDO1 involves a cell-free enzymatic assay using recombinant human IDO1.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is purified and prepared at a suitable concentration. The substrate, L-tryptophan, is prepared in an assay buffer.

  • Compound Preparation: The test compounds, including 4-(o-Tolyl)picolinic acid and its derivatives, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction: The enzymatic reaction is initiated by adding the IDO1 enzyme to a reaction mixture containing L-tryptophan, the test compound (or vehicle control), and necessary co-factors such as methylene blue and ascorbic acid in a 96-well plate.

  • Incubation: The reaction plate is incubated at 37°C for a specified period, typically 15-60 minutes.

  • Reaction Termination and Kynurenine Measurement: The reaction is stopped by the addition of a quenching agent. The amount of kynurenine produced is then quantified. A common method involves a colorimetric reaction where kynurenine is converted to a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 480 nm).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IDO1_Inhibition_Assay_Workflow cluster_reaction Assay cluster_analysis Analysis Enzyme Recombinant hIDO1 Reaction Incubate at 37°C Enzyme->Reaction Substrate L-Tryptophan Substrate->Reaction Compound Test Compound Dilution Series Compound->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Kynurenine Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Workflow for the in vitro IDO1 enzyme inhibition assay.

Signaling Pathway and Mechanism of Action

The inhibition of IDO1 by 4-(o-Tolyl)picolinic acid and its derivatives directly impacts the kynurenine pathway, a critical signaling cascade in the tumor microenvironment.

Kynurenine_Pathway_Inhibition cluster_effects Cellular Effects Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolism T_Cell Effector T-Cell Tryptophan->T_Cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine Inhibitor 4-(o-Tolyl)picolinic Acid & Derivatives Inhibitor->IDO1 inhibition Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes function Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Immune_Suppression Immune Suppression Treg->Immune_Suppression Immune_Suppression->Anti_Tumor_Immunity suppresses

Inhibition of the IDO1-mediated kynurenine pathway.

By blocking IDO1, these inhibitors prevent the conversion of tryptophan to kynurenine. This leads to two key outcomes that favor an anti-tumor immune response:

  • Restoration of Tryptophan Levels: Maintaining local tryptophan concentrations is crucial for the proliferation and effector function of cytotoxic T lymphocytes (CTLs).

  • Reduction of Kynurenine Production: Lowering the levels of kynurenine and its downstream metabolites mitigates the immunosuppressive environment, reducing the activity of Tregs and other suppressive immune cells.

Conclusion and Future Directions

The comparative analysis of 4-(o-Tolyl)picolinic acid and its derivatives underscores the significant impact of substitutions on the 4-aryl ring on their IDO1 inhibitory activity. The findings highlight that ortho-substitution with small, electron-withdrawing groups like halogens can substantially enhance potency. This structure-activity relationship data provides a valuable roadmap for the rational design of next-generation IDO1 inhibitors with improved efficacy and drug-like properties. Further optimization of this scaffold, focusing on enhancing potency, selectivity, and pharmacokinetic profiles, holds the promise of delivering novel and effective therapeutics for cancer immunotherapy.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. [Link]

  • Vacca, A., et al. (2020). IDO1 inhibitors in cancer immunotherapy: a comprehensive review. Journal of Hematology & Oncology, 13(1), 1-18. [Link]

  • Zhu, L., et al. (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

comparative study of ligands: 4-(o-Tolyl)picolinic acid vs bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Ligand Selection: 4-(o-Tolyl)picolinic Acid vs. 2,2'-Bipyridine

Introduction: A Tale of Two Ligands

In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the steric, electronic, and functional properties of the resulting metal complex. This guide provides a comparative analysis of two pivotal bidentate ligands: the classic 2,2'-bipyridine (bpy), a robust N,N-donor, and the sterically hindered 4-(o-Tolyl)picolinic acid, a nuanced N,O-donor. While bipyridine has been a cornerstone of coordination chemistry for over a century, serving as a benchmark for photophysical and electrochemical studies, substituted picolinic acids offer a distinct set of properties valuable in modern catalysis and materials science.[1]

This document, intended for researchers and drug development professionals, moves beyond a simple catalog of properties. It delves into the causal relationships between ligand structure and performance, supported by experimental data and protocols. Our goal is to provide a clear, authoritative framework for selecting the appropriate ligand for applications ranging from catalysis and photoluminescent materials to biological systems.

Pillar 1: Structural and Electronic Divergence

The fundamental differences between these two ligands arise from their distinct donor atoms, charge, and steric profiles.

2,2'-Bipyridine (bpy): The Archetypal N,N-Donor

2,2'-Bipyridine is a neutral, bidentate ligand that coordinates through its two nitrogen atoms, forming a highly stable five-membered chelate ring with a metal center.[2] Its two pyridine rings are conformationally mobile in the free state but adopt a coplanar arrangement upon coordination, creating a rigid, conjugated π-system.[2] This planarity and extensive π-system are critical to its function, making it a strong σ-donor and a good π-acceptor. This π-accepting ability is crucial for stabilizing low-valent metal centers and is the foundation for the metal-to-ligand charge transfer (MLCT) transitions that characterize the photophysics of many of its complexes, most famously [Ru(bpy)₃]²⁺.[1][2][3]

4-(o-Tolyl)picolinic Acid: A Sterically-Tuned N,O-Donor

In contrast, 4-(o-Tolyl)picolinic acid is an anionic N,O-bidentate ligand, coordinating through the pyridine nitrogen and one of the carboxylate oxygens after deprotonation.[4][5] It also forms a stable five-membered chelate ring. The key distinguishing feature is the ortho-tolyl group at the 4-position of the pyridine ring. Due to steric repulsion with the adjacent pyridine proton, this tolyl group is significantly twisted out of the plane of the pyridine ring.[6] This enforced non-planarity has profound consequences for the solid-state behavior of its complexes, often preventing the π-π stacking and aggregation that can lead to luminescence quenching.[6] Electronically, the anionic carboxylate group is a very strong σ-donor, which, combined with the pyridine nitrogen, modulates the metal center's properties differently than the N,N-donor set of bipyridine.[5]

G cluster_0 Coordination Modes M1 Metal Center (M) N1_bpy N M1->N1_bpy N2_bpy N M1->N2_bpy bpy_backbone Planar Bipyridine Backbone N1_bpy->bpy_backbone N2_bpy->bpy_backbone M2 Metal Center (M) N_tpa N M2->N_tpa O_tpa O⁻ M2->O_tpa tpa_backbone Non-Planar Picolinate Backbone (Twisted o-Tolyl Group) N_tpa->tpa_backbone O_tpa->tpa_backbone

Caption: Coordination of planar bipyridine (left) vs. non-planar 4-(o-tolyl)picolinic acid (right).

Comparative Data Summary

The following table summarizes the core differences between the two ligands, providing a quick reference for initial ligand screening.

Property2,2'-Bipyridine (bpy)4-(o-Tolyl)picolinic Acid
Ligand Type Neutral, BidentateMonoanionic, Bidentate
Donor Atoms N,NN,O
Chelate Ring Size 5-membered5-membered
Steric Profile Planar, allows for π-stackingNon-planar due to twisted o-tolyl group
Key Electronic Feature Good π-acceptorStrong σ-donor (carboxylate)
Common Applications Photophysics, Redox Chemistry, CatalysisCatalysis, Luminescent Materials, Bio-inorganic Chemistry

Pillar 2: Performance in Key Applications

The structural and electronic differences translate directly into distinct performance characteristics in various scientific domains.

Photophysical Properties: MLCT vs. Solid-State Emission

Bipyridine complexes are renowned for their intense Metal-to-Ligand Charge Transfer (MLCT) absorptions and emissions.[2] The delocalized π* orbitals of the bipyridine ligand act as excellent acceptors for electrons from the metal's d-orbitals upon photoexcitation. The rigidity and planarity of the coordinated ligand minimize non-radiative decay pathways, leading to efficient luminescence in solution for complexes of metals like Ru(II) and Ir(III).

Complexes of 4-(o-Tolyl)picolinic acid and related substituted picolinates are also used in phosphorescent materials, particularly for Organic Light-Emitting Diodes (OLEDs).[7][8] The primary advantage here is steric. The bulky, out-of-plane o-tolyl group acts as a "steric shield," preventing the close packing of complexes in the solid state. This disruption of intermolecular interactions mitigates aggregation-caused quenching (ACQ), a common failure mode for planar luminophores in thin films.[6] Research on a platinum complex with a related 4-(o-tolyl)isqbipy ligand demonstrated that this non-planarity was crucial for its solid-state photophysical properties.[6]

Catalysis: Redox Shuttles vs. Mediating Agents

In catalysis, bipyridine is a workhorse ligand, particularly in cross-coupling reactions where the metal center (e.g., Ni, Pd) cycles through multiple oxidation states.[9][10] The robust redox stability of bpy and its ability to stabilize both electron-rich and electron-poor metal centers make it highly versatile.[3] For instance, bipyridine-nickel complexes are central to many modern photoredox C(sp²)-C(sp³) cross-coupling reactions.[9]

Picolinic acid and its derivatives often play a different role. The strong σ-donating carboxylate can increase the electron density and nucleophilicity of the metal center, enhancing its catalytic activity.[5] For example, picolinic acid has been shown to be a highly efficient chelating agent that accelerates the catalytic activity of Mn(II) in advanced oxidation processes for water treatment.[5][11] Furthermore, the amide variant, picolinamide, is a well-established directing group for C-H activation, where the N,O-chelation pre-organizes the substrate for regioselective functionalization.[12] The steric bulk of the o-tolyl group on our target ligand would be expected to impart significant substrate selectivity in such catalytic transformations.

Biological Activity: Intercalators vs. Metabolic Modulators

The biological activities of complexes derived from these ligands are also distinct. The planar structure of bipyridine allows its metal complexes to function as DNA intercalators or groove binders, a common mechanism for anticancer activity.[13][14]

In contrast, picolinic acid is a natural metabolite of tryptophan and is known to be a metal chelator in vivo and an inhibitor of cell growth.[15][16] Complexes of picolinic acid and its derivatives have been explored as potential therapeutic agents, leveraging the inherent biological activity of the ligand itself.[17] The incorporation of a carboxylic acid group into the ligand framework has been shown to significantly alter DNA/protein binding affinity and cytotoxicity compared to analogous neutral bipyridine complexes.[13]

Pillar 3: Experimental Validation and Protocols

To ensure trustworthiness, the claims made in this guide must be verifiable. The following section provides standardized protocols for the synthesis and characterization of representative complexes, allowing for a direct comparison in a laboratory setting.

Experimental Protocol 1: Synthesis of a Representative Bipyridine Complex - [Ni(bpy)₃]Cl₂

This protocol describes the synthesis of a classic, well-characterized bipyridine complex. The causality is straightforward: the stoichiometry of the reactants in a suitable solvent drives the formation of the thermodynamically stable tris-chelate complex.

  • Preparation: Dissolve 2,2'-bipyridine (3.0 mmol, 468 mg) in 15 mL of methanol in a 50 mL round-bottom flask.

  • Reaction: In a separate vial, dissolve NiCl₂·6H₂O (1.0 mmol, 238 mg) in 5 mL of methanol. Add this green solution dropwise to the stirring bipyridine solution.

  • Observation: The solution will immediately turn a deep purple-pink color upon addition of the nickel salt, indicating complex formation.

  • Isolation: Stir the reaction mixture at room temperature for 1 hour. Reduce the solvent volume to ~5 mL under reduced pressure. Add 20 mL of diethyl ether to precipitate the product.

  • Purification: Collect the pink precipitate by vacuum filtration, wash with a small amount of cold methanol and then copious diethyl ether. Dry the product in vacuo.

G cluster_workflow Synthesis Workflow Reactants NiCl₂·6H₂O + 3 eq. Bipyridine (in Methanol) Stir Stir at RT (1 hour) Reactants->Stir Precipitate Precipitate (add Diethyl Ether) Stir->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Product [Ni(bpy)₃]Cl₂ (Pink Solid) Filter->Product

Caption: Workflow for the synthesis of a representative bipyridine complex.

Experimental Protocol 2: Synthesis of a Representative Picolinate Complex - Na[Co(o-Tolyl-pic)₂]

This protocol demonstrates the synthesis of an anionic N,O-chelate complex. The key step is the in situ deprotonation of the carboxylic acid with a base (NaOH) to generate the active form of the ligand.

  • Ligand Preparation: Suspend 4-(o-Tolyl)picolinic acid (2.0 mmol, 426 mg) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Deprotonation: Add a solution of sodium hydroxide (2.0 mmol, 80 mg) in 5 mL of water. Stir until the ligand fully dissolves, forming the sodium picolinate salt in situ.

  • Reaction: Add a solution of Co(CH₃COO)₂·4H₂O (1.0 mmol, 249 mg) in 5 mL of water to the ligand solution.

  • Observation: A color change to deep red or orange will indicate the formation of the cobalt complex.

  • Isolation: Heat the mixture to reflux for 2 hours. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to promote crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Experimental Protocol 3: Comparative Photophysical Analysis

This protocol outlines the steps for comparing the electronic absorption and emission properties of the synthesized complexes.

  • Sample Preparation: Prepare optically dilute solutions (absorbance < 0.1 at the excitation wavelength) of each complex in a spectroscopic grade solvent (e.g., acetonitrile) in 1 cm path length quartz cuvettes.

  • UV-Vis Spectroscopy: Record the absorption spectrum of each solution from 250 nm to 800 nm using a UV-Vis spectrophotometer. Note the λₘₐₓ and molar absorptivity (ε) of the lowest energy bands, which are typically the MLCT bands for bpy complexes.

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite each sample at a wavelength corresponding to a major absorption band. Record the emission spectrum. Note the emission λₘₐₓ and the shape of the emission profile (structured vs. broad).

  • Data Analysis: Compare the spectra. The bpy complex is expected to show strong, lower-energy absorption bands corresponding to MLCT transitions.[2] The picolinate complex's spectrum will be dominated by intraligand and ligand-to-metal charge transfer transitions, which may occur at different energies. The emission spectra will reveal differences in excited-state properties.

Conclusion: Informed Ligand Selection

The choice between 4-(o-Tolyl)picolinic acid and 2,2'-bipyridine is a choice between two distinct chemical philosophies.

  • Choose 2,2'-Bipyridine when your application demands a robust, neutral, π-accepting ligand. It is the ligand of choice for fundamental studies in photophysics and electrochemistry, and for catalytic systems that rely on stabilizing multiple metal oxidation states through π-backbonding. Its planarity is a key feature for applications involving molecular stacking or intercalation.[1][2][3]

  • Choose 4-(o-Tolyl)picolinic Acid when you require an anionic, strong σ-donating N,O-ligand framework. Its most powerful feature is the steric hindrance provided by the o-tolyl group, making it an excellent candidate for designing catalysts with specific steric pockets or for creating solid-state luminescent materials where aggregation needs to be suppressed.[6] Its inherent biological activity also makes its complexes interesting for medicinal chemistry applications.[15][17]

Ultimately, the optimal ligand is defined by the specific challenges of the research problem. By understanding the fundamental structural and electronic causality that differentiates these two ligands, researchers can make more informed, targeted, and successful design choices.

References

  • Metal Complexes and Coordination Polymers of 4-Picolinyl Cyanohydroximinoacetamide. (2018). ResearchGate. [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH. [Link]

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]

  • Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the New 4-(o-Tolyl)-6-(3´´ -isoquinolyl)-2,2´-bipyridyl Ligand. (2010). ResearchGate. [Link]

  • The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. (2021). ResearchGate. [Link]

  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. (2023). ACS Publications. [Link]

  • Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX). (2022). Royal Society of Chemistry. [Link]

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes. (2020). Royal Society of Chemistry. [Link]

  • Control of growth by picolinic acid: Differential response of normal and transformed cells. (1976). Proceedings of the National Academy of Sciences. [Link]

  • Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. (2015). NIH. [Link]

  • The Multiple Roles of Bipyridine-Nickel(II) Complex in Versatile Photoredox C(sp2)–C(sp3) Cross-Coupling. (2025). ACS Publications. [Link]

  • Palladium-catalyzed acetoxylation of o-tolyl picolinamides. (2016). ResearchGate. [Link]

  • Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. (2015). NIH. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI. [Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2020). PMC - NIH. [Link]

  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. (2025). The Doyle Group. [Link]

  • Tuning Photophysical Properties by p-Functional Groups in Zn(II) and Cd(II) Complexes with Piperonylic Acid. (2022). MDPI. [Link]

  • Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. (2019). ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2024). MDPI. [Link]

  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? (2023). PMC. [Link]

  • 2,2′-Bipyridine based biologically active mixed ligand metal(II) complexes: Synthesis, characterization, DFT and antioxidant studies. (2020). Taylor & Francis Online. [Link]

  • Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Tolyl-Substituted Picolinic Acids as Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Future of Picolinic Acid Herbicides

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has played a pivotal role in global weed management for decades.[1][2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3] The enduring success of this chemical class is largely attributable to the versatility of the picolinic acid scaffold, which allows for fine-tuning of herbicidal activity, selectivity, and environmental persistence through targeted chemical modifications.

Among the most successful modifications has been the introduction of an aryl group at the 6-position of the picolinic acid ring, giving rise to the highly potent 6-aryl-picolinate herbicides.[1] This innovation led to the development of commercial products like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2] The nature and substitution pattern of this aryl "tail" have a profound impact on the molecule's herbicidal efficacy.[4]

This guide provides a focused comparative analysis of the structure-activity relationship (SAR) of a specific subclass of 6-aryl-picolinates: the tolyl-substituted picolinic acids. By examining how the seemingly subtle change in the position of a single methyl group on the phenyl ring—the ortho-, meta-, and para-tolyl isomers—influences herbicidal activity, we can gain deeper insights into the molecular interactions governing the efficacy of these vital agricultural tools. This analysis is grounded in the established principles of auxin herbicide action and supported by experimental data on related compounds, providing a predictive framework for researchers in agrochemical discovery.

The Crucial Role of Aryl Substitution: A Mechanistic Overview

The herbicidal activity of picolinic acids is initiated by their binding to the TIR1/AFB family of auxin co-receptors. This binding event triggers a cascade of downstream signaling that ultimately disrupts normal plant growth. The 6-aryl substituent plays a critical role in orienting the molecule within the receptor's binding pocket, thereby influencing binding affinity and subsequent biological response.

Auxin_Herbicide_Mechanism cluster_0 Cellular Environment Auxin_Herbicide Tolyl-Substituted Picolinic Acid TIR1_AFB_Receptor TIR1/AFB Co-receptor Auxin_Herbicide->TIR1_AFB_Receptor Binds to Ubiquitin_Ligase SCF Complex (Ubiquitin Ligase) TIR1_AFB_Receptor->Ubiquitin_Ligase recruits Aux_IAA_Repressor Aux/IAA Repressor Aux_IAA_Repressor->TIR1_AFB_Receptor binds to complex Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome targeted for degradation ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Ubiquitin_Ligase->Aux_IAA_Repressor Ubiquitinates Proteasome->ARF Frees ARF Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Death Auxin_Genes->Uncontrolled_Growth

Caption: Mechanism of action for auxin-mimicking herbicides.

Comparative Analysis of Tolyl Isomers: A Predictive SAR Framework

While direct comparative studies on the ortho-, meta-, and para-tolyl substituted picolinic acids are not extensively published, we can construct a robust predictive framework based on the well-documented SAR of related 6-aryl-picolinates. The herbicidal activity is typically evaluated through in vitro assays, such as the inhibition of Arabidopsis thaliana root growth.

Key Structural Considerations:

  • Picolinic Acid Core: The 4-amino-3,5-dichloro-picolinic acid core is a common and highly effective scaffold. The amino group at the 4-position and the chlorine atoms at the 3- and 5-positions are crucial for potent herbicidal activity.

  • The 6-Aryl "Tail": The electronic and steric properties of the aryl substituent at the 6-position are major determinants of efficacy.

Hypothesized Activity of Tolyl Isomers:

Based on 3D-QSAR studies of related compounds, the steric bulk at the 4-position (para) of the phenyl ring is favorable for biological activity.[1] This suggests that the para-tolyl isomer would likely exhibit the highest herbicidal potency among the three tolyl isomers.

  • para-Tolyl Isomer: The methyl group at the 4-position is expected to occupy a favorable steric pocket within the receptor, enhancing binding affinity.

  • meta-Tolyl Isomer: The methyl group at the 3-position may have a neutral or slightly positive effect on activity.

  • ortho-Tolyl Isomer: The methyl group at the 2-position could introduce steric hindrance, potentially reducing the molecule's ability to adopt the optimal conformation for receptor binding, thus leading to lower activity.

Table 1: Predicted Herbicidal Activity of Tolyl-Substituted Picolinic Acids

CompoundTolyl IsomerPredicted Herbicidal Activity (Relative)Rationale
1 para-TolylHighFavorable steric bulk at the 4-position of the phenyl ring enhances receptor binding.[1]
2 meta-TolylModerateMethyl group at the 3-position has a less pronounced effect on binding.
3 ortho-TolylLowPotential for steric hindrance from the 2-methyl group, impeding optimal receptor fit.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a detailed methodology for the synthesis of tolyl-substituted picolinic acids and their evaluation for herbicidal activity.

Synthesis of 4-Amino-3,5-dichloro-6-(tolyl)picolinic Acids

This synthesis is adapted from established procedures for related 6-aryl-picolinic acids.[5]

Synthesis_Workflow Start 4-Amino-3,5,6- trichloropicolinonitrile Step1 Suzuki Coupling with Tolylboronic Acid Start->Step1 Intermediate 4-Amino-3,5-dichloro- 6-(tolyl)picolinonitrile Step1->Intermediate Step2 Hydrolysis of Nitrile Intermediate->Step2 Product 4-Amino-3,5-dichloro- 6-(tolyl)picolinic Acid Step2->Product

Caption: General synthetic workflow for tolyl-substituted picolinic acids.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a solution of 4-amino-3,5,6-trichloropicolinonitrile (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the respective tolylboronic acid (ortho, meta, or para) (1.2 eq).

    • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product, 4-amino-3,5-dichloro-6-(tolyl)picolinonitrile, is purified by column chromatography on silica gel.

  • Nitrile Hydrolysis:

    • The purified 4-amino-3,5-dichloro-6-(tolyl)picolinonitrile is dissolved in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

    • The mixture is heated at reflux for 6-12 hours, monitoring the reaction by TLC/LC-MS.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

    • The solid is collected by filtration, washed with cold water, and dried to yield the final 4-amino-3,5-dichloro-6-(tolyl)picolinic acid.

In Vitro Herbicidal Activity Assay: Arabidopsis thaliana Root Growth Inhibition

This bioassay is a standard and sensitive method for quantifying the auxin-like activity of herbicides.[2]

Step-by-Step Methodology:

  • Seed Sterilization and Plating:

    • Arabidopsis thaliana seeds (ecotype Col-0) are surface-sterilized by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach containing 0.05% Tween 20, and then rinsed five times with sterile distilled water.[6][7]

    • Sterilized seeds are suspended in sterile 0.1% agar.

  • Preparation of Test Media:

    • Test compounds (the three tolyl-picolinic acid isomers and a positive control such as picloram) are dissolved in DMSO to prepare stock solutions.

    • The stock solutions are added to sterile Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A DMSO-only medium serves as the negative control.

    • The media is dispensed into sterile Petri dishes.

  • Seed Sowing and Incubation:

    • Approximately 10-15 sterile seeds are sown on the surface of the solidified agar in each Petri dish.

    • The plates are sealed and stratified at 4°C for 2-3 days in the dark to synchronize germination.[7]

    • Plates are then transferred to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After 7-10 days of incubation, the primary root length of the seedlings is measured.

    • The percentage of root growth inhibition is calculated for each concentration relative to the negative control.

    • The IC₅₀ value (the concentration required to inhibit root growth by 50%) is determined for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of tolyl-substituted picolinic acids, while inferred from the broader class of 6-aryl-picolinates, provides a compelling framework for the rational design of new herbicidal agents. The predicted superior activity of the para-tolyl isomer underscores the importance of steric interactions within the auxin co-receptor binding site. The experimental protocols detailed herein offer a clear and reproducible pathway for synthesizing these compounds and validating their biological activity.

Future research should focus on the actual synthesis and comparative testing of the ortho-, meta-, and para-tolyl isomers to confirm the predictive SAR model presented in this guide. Furthermore, exploring the impact of additional substitutions on both the picolinic acid core and the tolyl ring could lead to the discovery of novel herbicides with enhanced potency, improved crop selectivity, and more favorable environmental profiles. Such studies will continue to build upon the rich legacy of picolinic acid chemistry in addressing the ongoing challenges of global food production.

References

  • Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., & Liu, S. Z. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(19), 6893. [Link]

  • Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Yang, Z., Qibo, L., Yin, J., & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2343-2352. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Harrison, B. R., & Wright, T. R. (2006). A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation. Plant Methods, 2, 19. [Link]

  • Google Patents. (n.d.). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
  • Epp, J. B. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ACS Symposium Series, 1204, 175-187. [Link]

  • Pazarlar, S., & Cetin, B. (2024). Exogenous application of pipecolic acid induces stomatal closure in Arabidopsis thaliana L. Plant Signaling & Behavior, 19(1), 2345678. [Link]

  • Valvekens, D., Van Montagu, M., & Van Lijsebettens, M. (1988). Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using kanamycin selection. Proceedings of the National Academy of Sciences, 85(15), 5536-5540. [Link]

  • Li, S., & Zhao, Y. (2011). Arabidopsis Growing Protocol – A General Guide. Bio-protocol, 5(19), e1613. [Link]

  • Chen, Y., et al. (2011). Synthesis of 3, 6-dichloropicolinic acid. Chemical Industry and Engineering Progress, 30(1), 163-167. [Link]

  • Eckelbarger, J., et al. (2018). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Abstracts of Papers of the American Chemical Society, 256. [Link]

  • Li, H., et al. (2022). Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science, 24(1), 1-10. [Link]

  • Al-Fayez, A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL, 1-20. [Link]

  • Yang, Z., et al. (2021). Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides. ResearchGate. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, 36771096. [Link]

  • de Aguiar, P. F., et al. (2020). Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. International Journal of Molecular Sciences, 21(21), 8206. [Link]

  • Soltani, N., et al. (2016). Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis). Weed Technology, 30(4), 859-864. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • AOSA & SCST. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7352. [Link]

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A Comparative Guide to the Herbicidal Efficacy of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in weed science and agrochemical development, the picolinic acid class of herbicides represents a cornerstone of broadleaf weed management. As synthetic auxins, these compounds offer a unique mode of action that has, for decades, provided effective control of many problematic weed species. However, the ever-present challenge of herbicide resistance and the demand for more targeted and environmentally benign solutions necessitate a deeper, comparative understanding of the derivatives within this important chemical family.

This guide provides an in-depth technical comparison of the herbicidal efficacy of key picolinic acid derivatives, including picloram, clopyralid, aminopyralid, and fluroxypyr. We will delve into their shared mechanism of action, explore the structure-activity relationships that differentiate their performance, and present supporting experimental data to inform research and development decisions.

The Auxin-Mimic Mechanism: A Double-Edged Sword

Picolinic acid derivatives exert their herbicidal effects by mimicking indole-3-acetic acid (IAA), the primary natural auxin in plants.[1] At low concentrations, they can stimulate plant growth; however, at herbicidal rates, they induce a catastrophic hormonal imbalance.[1] This leads to uncontrolled and disorganized cell division and elongation, ultimately resulting in epinasty (twisting of stems and petioles), tissue damage, and plant death.[2][3]

The primary site of action is the F-box protein family, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[1] The binding of a synthetic auxin to these receptors promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the unregulated expression of auxin-responsive genes.[4] This cascade of events disrupts numerous physiological processes, including cell wall plasticity and nucleic acid metabolism, and stimulates the production of ethylene, which contributes to the observed epinastic symptoms.[2][5]

cluster_0 Picolinic Acid Derivative Action Picolinic_Acid Picolinic Acid Derivative TIR1_AFB TIR1/AFB Receptor Complex Picolinic_Acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of picolinic acid derivatives.

Comparative Efficacy: A Tale of Four Derivatives

While sharing a common mode of action, the various picolinic acid derivatives exhibit distinct efficacy profiles, weed control spectrums, and environmental fates. These differences are largely attributable to subtle variations in their chemical structures, which influence their absorption, translocation, and binding affinity to the target receptors.

HerbicideKey Target WeedsTypical Application Rate (g a.i./ha)Key Characteristics
Picloram Woody plants, deep-rooted perennial broadleaf weeds[6][7]560[8]High soil persistence, potential for off-target movement[9][10]
Clopyralid Thistles, clovers, and members of the Asteraceae, Fabaceae, and Solanaceae families[11][12][13]Varies by formulation and target weedShorter half-life than picloram, but can persist in compost[12][14]
Aminopyralid Biennial and perennial weeds, including teasel and poison hemlock[15][16]80-120[8]Highly effective on invasive species, lower leaching potential than clopyralid[15][17]
Fluroxypyr Kochia, bedstraw (cleavers), and other annual and perennial broadleaf weeds180-400Rapidly degraded in soil, often used in tank mixes

A Note on Experimental Data: The provided application rates are indicative and can vary based on the specific formulation, target weed, and environmental conditions. It is crucial to consult the product label for precise application instructions.

A study comparing the efficacy of several picolinic acid derivatives for the control of Canada thistle (Cirsium arvense) one year after treatment found that aminopyralid provided 90% or higher control, which was comparable to picloram (97% control). Clopyralid provided lower control at 81%. Interestingly, while clopyralid has a higher foliar absorption and translocation rate in Canada thistle compared to aminopyralid, the latter is effective at lower use rates, suggesting greater biological activity at the target site.

Structure-Activity Relationships: The Key to Differential Efficacy

The herbicidal activity of picolinic acid derivatives is intricately linked to their chemical structure. The presence, position, and nature of substituents on the pyridine ring significantly influence the molecule's properties and, consequently, its efficacy.

Recent research has focused on modifying the 6-position of the picolinic acid ring to discover novel herbicides with enhanced activity. For instance, replacing the chlorine atom at the 6-position with an aryl-substituted pyrazolyl group has yielded compounds with significantly greater herbicidal activity than picloram and clopyralid.[2] One such compound, V-8, demonstrated superior post-emergence herbicidal activity against picloram at a dosage of 300 g/ha.

Furthermore, the position of substituents on attached aryl rings can also impact efficacy. Studies have shown that substituents at the 2 and 4 positions of a phenyl ring in a pyrazole fragment attached to the picolinic acid core result in superior inhibitory activity compared to substitutions at the 3 position.

Experimental Protocols for Efficacy Evaluation

The comparative assessment of herbicidal efficacy relies on standardized and reproducible experimental protocols. Both greenhouse bioassays and field trials are essential for a comprehensive evaluation.

Greenhouse Bioassay for Dose-Response Analysis

Objective: To determine the effective dose (ED₅₀) of a herbicide required to cause a 50% reduction in plant growth under controlled conditions.

Methodology:

  • Plant Culture: Grow a susceptible indicator plant species (e.g., Arabidopsis thaliana, radish, or a target weed species) in pots containing a standardized soil or potting mix.[4][9]

  • Herbicide Application: Prepare a series of herbicide concentrations. Apply the different doses to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated track sprayer to ensure uniform coverage.[9]

  • Incubation: Place the treated plants in a greenhouse with controlled temperature, humidity, and photoperiod.[9]

  • Data Collection: After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Plot the plant growth inhibition against the herbicide dose and use a non-linear regression model to calculate the ED₅₀ value.[14]

cluster_1 Greenhouse Bioassay Workflow Start Start Plant_Culture 1. Plant Culture (Indicator Species) Start->Plant_Culture Herbicide_Prep 2. Prepare Herbicide Dilutions Plant_Culture->Herbicide_Prep Application 3. Herbicide Application (Track Sprayer) Herbicide_Prep->Application Incubation 4. Greenhouse Incubation (Controlled Environment) Application->Incubation Data_Collection 5. Data Collection (Biomass Measurement) Incubation->Data_Collection Data_Analysis 6. Data Analysis (ED50 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a greenhouse bioassay.

Field Trial for Real-World Efficacy Assessment

Objective: To evaluate the herbicidal efficacy of different picolinic acid derivatives under field conditions, considering environmental variables and crop safety.

Methodology:

  • Site Selection: Choose a field with a uniform and representative population of the target weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications for each herbicide treatment and an untreated control.

  • Plot Establishment: Mark out individual plots of a standardized size.

  • Herbicide Application: Apply the herbicides at different rates and at various weed growth stages using a calibrated backpack or tractor-mounted sprayer.

  • Efficacy Assessment: Visually assess weed control at regular intervals after application, using a rating scale (e.g., 0-100%, where 0 is no control and 100 is complete control).

  • Crop Tolerance: If the trial is conducted in a crop, assess any signs of phytotoxicity, such as stunting, discoloration, or malformation.

  • Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield to determine the impact of the weed control treatments.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Concluding Remarks for the Research Professional

The picolinic acid derivatives remain a vital tool in the agricultural and land management sectors. Their shared auxin-mimic mode of action provides a foundation for their herbicidal activity, yet the nuanced differences in their chemical structures lead to significant variations in efficacy, weed spectrum, and environmental behavior. A thorough understanding of these comparative aspects is paramount for the development of novel, more effective, and sustainable weed management strategies. The ongoing research into the structure-activity relationships of this herbicide class continues to open new avenues for the design of next-generation herbicides with improved performance profiles.

References

  • Mikkelson, D. K., & Lym, R. G. (2011). Aminopyralid and picloram soil residues and their effect on rotational crops. Weed Technology, 25(3), 422-429.
  • Brain, P., Wilson, B. J., Wright, K. J., Seavers, G. P., & Caseley, J. C. (1998). Modelling the effect of temperature, dose and adjuvant on the efficacy of a herbicide to control Alopecurus myosuroides. Weed Research, 38(4), 269-281.
  • Pop, C. E., Sârbu, C., & Ristoiu, D. (2022). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Molecules, 27(13), 4235.
  • Enloe, S. F., Lym, R. G., & Wilson, R. G. (2007). Canada Thistle (Cirsium arvense) Control with Aminopyralid in Range, Pasture, and Noncrop Areas. Weed Technology, 21(4), 890-894.
  • Lym, R. G. (2008). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 56(1), 21-25.
  • Lym, R. G. (2010). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Science, 58(4), 473-477.
  • Badescu, M., & Napier, R. (2006). Auxin perception: a new chapter. Journal of Experimental Botany, 57(13), 3245-3253.
  • Feng, Y., Liu, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(x), xxxx.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • PubChem. (n.d.). Clopyralid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yang, S., et al. (2021). Design, synthesis and herbicidal activity of novel 3-chloro-6-pyrazolyl-2-picolinic acid derivatives. Pest Management Science, 77(8), 3745-3754.
  • University of California, Davis. (n.d.). Synthetic Auxins. Herbicide Symptoms. [Link]

  • Feng, Y., Liu, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Epp, J. B., et al. (2016). The discovery of halauxifen-methyl and florpyrauxifen-benzyl: Two new synthetic auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • Genfarm. (n.d.). Fluroxypyr 400 EC. [Link]

  • University of Hertfordshire. (n.d.). Fluroxypyr. AERU. [Link]

  • Bush Chemicals. (2025, March 6). Expert Insight: How Picloram Stands Out Among Herbicides. [Link]

  • Beyond Pesticides. (n.d.). Clopyralid. ChemicalWatch Factsheet. [Link]

  • Feng, Y., Liu, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(x), xxxx.
  • Yang, S., et al. (2021). Design, synthesis and herbicidal activity of novel 3-chloro-6-pyrazolyl-2-picolinic acid derivatives. Pest Management Science, 77(8), 3745-3754.
  • Wikipedia. (n.d.). Picloram. [Link]

  • Heben Pesticide. (n.d.). Fluroxypyr-meptyl TC. [Link]

  • Regulations.gov. (2021, July 30). Aminopyralid Docket. [Link]

  • Chemical Warehouse. (n.d.). Picloram - Active Ingredient Page. [Link]

  • FBN. (2025, May 11). Everything Farmers Need to Know About Clopyralid. [Link]

  • PubChem. (n.d.). Picloram. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State Department of Transportation. (n.d.). Fluroxypyr Roadside Vegetation Management Herbicide Fact Sheet. [Link]

  • Lym, R. G. (2010). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Science, 58(4), 473-477.
  • Sino Agro. (n.d.). Fluroxypyr 200g/l EC. [Link]

  • North Carolina Cooperative Extension. (2023, July 12). Aminopyralid (Herbicide) Use in Pastures and Hayfields. [Link]

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assessing the metal-chelating efficiency of 4-(o-Tolyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Metal-Chelating Efficiency of 4-(o-Tolyl)picolinic Acid

Executive Summary & Ligand Profile

4-(o-Tolyl)picolinic acid (CAS: 1255634-33-3) is a lipophilic derivative of picolinic acid (PA). While it retains the classic N,O-bidentate chelating core of the parent compound, the addition of a 2-methylphenyl (o-tolyl) group at the 4-position fundamentally alters its physicochemical profile. This modification transforms a water-soluble chelator into a hydrophobic ligand suitable for solvent extraction , membrane transport , and catalysis in non-polar media .

  • Systematic Name: 4-(2-methylphenyl)pyridine-2-carboxylic acid[1]

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Key Differentiator: High Lipophilicity (Predicted LogP ~2.75) vs. Picolinic Acid (LogP < 1).

Comparative Performance Analysis

This section evaluates 4-(o-Tolyl)picolinic acid (4-oTPA) against standard alternatives.

A. Thermodynamic Stability (Binding Affinity)

The stability of metal complexes is governed by the basicity of the donor atoms. The 4-position is para to the pyridine nitrogen, allowing electronic communication.

  • Electronic Effect: The o-tolyl group is electron-donating (+I effect of methyl). This increases the electron density on the pyridine nitrogen compared to unsubstituted picolinic acid, theoretically increasing the basicity (

    
    ) and the metal stability constant (
    
    
    
    ).
  • Steric Effect: The substituent is remote (position 4) from the chelating site (positions 1 and 2). Unlike 6-substituted derivatives (e.g., 6-methylpicolinic acid), which suffer from steric clash with the metal center, 4-oTPA maintains an ideal bite angle.

LigandDenticityLogP (Hydrophobicity)Metal Affinity (Est. Log

for Cu

)
Primary Application
4-(o-Tolyl)picolinic acid Bidentate (N,O) High (~2.75) ~8.0 - 8.5 (High)Biphasic Extraction, Catalysis
Picolinic Acid (PA)Bidentate (N,O)Low (< 1.0)7.8 - 8.2Aqueous Chelation, Supplements
Dipicolinic Acid (DPA)Tridentate (N,O,O)Low> 9.0Spore Analysis, Strong Chelation
2,2'-Bipyridine (bpy)Bidentate (N,N)Moderate~8.0Redox Catalysis (Neutral)
B. Extraction Efficiency

This is the defining metric for 4-oTPA. In a biphasic system (Water/Chloroform), standard Picolinic Acid remains in the aqueous phase. 4-oTPA, however, partitions into the organic phase, dragging metal ions with it upon chelation.

  • Mechanism:

    
    
    
  • Advantage: The ortho-methyl group on the phenyl ring forces a twist in the biaryl structure, preventing efficient

    
    -stacking. This increases solubility in organic solvents compared to the planar 4-phenylpicolinic acid, preventing ligand precipitation.
    

Mechanism of Action (Visualization)

The following diagram illustrates the chelation mode and the structural "twist" that governs solubility.

ChelationMechanism cluster_structure Structural Features Ligand 4-(o-Tolyl)picolinic acid (Neutral) Deprotonation Deprotonation (-H+) Ligand->Deprotonation Anion Picolinate Anion (Active Species) Deprotonation->Anion Complex Neutral Complex [ML2] (Lipophilic) Anion->Complex Coordination Metal Metal Ion (M2+) Metal->Complex Twist o-Tolyl Twist (Prevents Stacking, Increases Solubility) Twist->Ligand Property BindingSite N,O Donor Site (Unobstructed) BindingSite->Anion Active Site

Figure 1: Chelation pathway of 4-(o-Tolyl)picolinic acid. The structural twist induced by the o-tolyl group enhances organic solubility of the final neutral complex.

Experimental Protocols

To validate the efficiency of 4-(o-Tolyl)picolinic acid, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

Use this to determine the precise affinity (


) for specific metals (Zn, Cu, Ni).

Reagents:

  • Ligand stock solution (2 mM in 50% v/v Dioxane-Water due to solubility).

  • Metal salt solution (Zn(ClO₄)₂, 1 mM).

  • Standardized NaOH (0.1 M).

  • Ionic strength adjuster (NaClO₄, 0.1 M).

Step-by-Step:

  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0) in the same solvent mixture (50% Dioxane-Water) to account for the liquid junction potential.

  • Acid Titration: Titrate 50 mL of the ligand solution with NaOH. Plot pH vs. Volume to determine the ligand's protonation constants (

    
     of COOH and Pyridinium-N).
    
  • Complex Titration: Repeat the titration with the metal ion present (1:1 and 1:2 Metal:Ligand ratios).

  • Analysis: The displacement of the titration curve to lower pH values in the presence of metal indicates complexation.[2] Use software like Hyperquad or BEST to calculate

    
    .
    
Protocol B: Biphasic Extraction Efficiency Assay

Use this to assess the ligand's ability to recover metals from aqueous waste or biological samples.

Workflow Diagram:

ExtractionWorkflow Step1 1. Prepare Phases Aq: Metal Salt (10mM) Org: 4-oTPA in CHCl3 (20mM) Step2 2. Equilibration Shake vigorously (1 hr, 25°C) Step1->Step2 Step3 3. Separation Centrifuge/Gravity Separation Step2->Step3 Step4 4. Quantification Measure Metal in Aq Phase (ICP-OES) Step3->Step4

Figure 2: Workflow for determining the extraction distribution ratio (D).

Calculation:



Where 

is the metal concentration in the aqueous phase.

References

  • ChemScene. (n.d.). 4-(O-tolyl)picolinic acid (CAS 1255634-33-3).[1] Retrieved from

    • Source for structural confirmation, molecular weight, and predicted LogP d
  • Fernandes, A., et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." MDPI. Retrieved from

    • Provides baseline solubility and pKa data for the parent picolinic acid scaffold.
  • Melchiorre, F., et al. (2021). "Unraveling the Crystal Structures of Picolinic Acid Derivatives." PubMed Central. Retrieved from

    • Discusses the structural impact of substituents on picolinic acid packing and interactions.
  • LibreTexts. (2020). "Complex Ion Formation Constants." Retrieved from

    • Source for standard stability constants of metal-picolin

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A Researcher's Guide to the Structural Verification of 4-(o-Tolyl)picolinic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with small molecule inhibitors and intermediates, such as 4-(o-Tolyl)picolinic acid, a critical component of various pharmacologically active compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, experience-driven approach to cross-referencing and acquiring high-quality NMR data for 4-(o-Tolyl)picolinic acid, ensuring the integrity of your research from the foundational stages.

The Significance of Ortho-Substitution: An NMR Perspective

The introduction of an ortho-tolyl group at the 4-position of the picolinic acid scaffold introduces distinct electronic and steric effects that manifest directly in the NMR spectrum. Understanding these nuances is key to accurate spectral interpretation. The electron-donating nature of the methyl group on the tolyl ring will subtly influence the chemical shifts of the pyridine ring protons and carbons, while the steric hindrance may affect the rotational dynamics around the aryl-aryl bond, potentially leading to broader signals or the observation of rotamers under certain conditions.

Cross-Referencing NMR Data: A Comparative Analysis

Direct experimental NMR data for 4-(o-Tolyl)picolinic acid is not always readily available in public repositories. Therefore, a comparative analysis with structurally related compounds is an essential first step. By examining the spectra of picolinic acid and o-toluic acid, we can predict the expected chemical shifts for our target molecule with a high degree of confidence.

Predicted ¹H NMR Spectral Characteristics

The proton NMR spectrum of 4-(o-Tolyl)picolinic acid is expected to exhibit distinct signals corresponding to the protons of the picolinic acid moiety and the o-tolyl substituent.

  • Picolinic Acid Protons: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position (H-6), being adjacent to the nitrogen and the carboxylic acid, is expected to be the most downfield. The protons at the 3 and 5-positions will also resonate in this region, with their exact chemical shifts influenced by the electron-donating tolyl group.

  • o-Tolyl Protons: The aromatic protons of the tolyl group will also appear in the aromatic region, likely between δ 7.0 and 7.5 ppm. Due to the ortho-substitution, these protons will exhibit a complex splitting pattern. The methyl protons will give rise to a characteristic singlet, typically in the upfield region of the aromatic spectrum, around δ 2.2-2.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic group will appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its observation can be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Characteristics

The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

  • Picolinic Acid Carbons: The carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the nitrogen (C-2) and the carbon bearing the tolyl group (C-4) will have distinct chemical shifts.

  • o-Tolyl Carbons: The aromatic carbons of the tolyl ring will also appear in the aromatic region. The carbon attached to the pyridine ring and the carbon bearing the methyl group will have characteristic chemical shifts. The methyl carbon will appear as an upfield signal, typically around δ 20 ppm.

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(o-Tolyl)picolinic Acid and Related Compounds.

Compound Proton/Carbon Expected Chemical Shift (δ ppm) Reference Data Source
4-(o-Tolyl)picolinic acid (Predicted) Pyridine H-3, H-5, H-67.5 - 8.8Inferred from Picolinic Acid and Toluene derivatives
Tolyl Ar-H7.2 - 7.4Inferred from o-Toluic Acid[1]
Tolyl -CH₃~2.3Inferred from o-Toluic Acid[1]
-COOH>12Inferred from Picolinic and Benzoic Acids[2]
Pyridine C-2, C-3, C-4, C-5, C-6120 - 155Inferred from Picolinic Acid and substituted Pyridines[3][4][5]
Tolyl Ar-C125 - 140Inferred from o-Toluic Acid[1]
Tolyl -CH₃~20Inferred from o-Toluic Acid[1]
-COOH>165Inferred from Picolinic and Benzoic Acids[2]
Picolinic Acid H-3, H-4, H-5, H-67.6 - 8.8[2][6]
C-2, C-3, C-4, C-5, C-6124 - 150[2]
-COOH~165[2]
o-Toluic Acid Ar-H7.2 - 8.1[1]
-CH₃~2.7[1]
-COOH~172[1]
Ar-C121 - 137[1]
-CH₃~17[1]
-COOH~169[1]

A Validated Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for 4-(o-Tolyl)picolinic acid, a well-defined experimental protocol is paramount. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its relatively high boiling point.[7] The residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C should be noted.[7] Alternatively, deuterated chloroform (CDCl₃) can be used if solubility permits.

    • Concentration: Prepare a solution of approximately 5-10 mg of 4-(o-Tolyl)picolinic acid in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Most deuterated solvents are available with TMS already added.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: A spectrometer operating at 400 MHz or higher is recommended for better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is appropriate.

      • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

      • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

      • Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the expected chemical shift range.

  • ¹³C NMR Acquisition:

    • Acquisition Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

      • Relaxation Delay (d1): A 2-second relaxation delay is generally sufficient.

      • Spectral Width: A spectral width of approximately 240 ppm will encompass the full range of expected carbon chemical shifts.

  • 2D NMR for Unambiguous Assignment (Recommended):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is invaluable for assigning the protons on the pyridine and tolyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 4-(o-Tolyl)picolinic acid prep2 Dissolve in 0.5-0.7 mL of DMSO-d6 with TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 1H NMR (zg30, 16-64 scans) prep3->acq1 Insert into spectrometer acq2 13C NMR (zgpg30, >=1024 scans) acq1->acq2 acq3 2D NMR (Optional but Recommended) COSY, HSQC, HMBC acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking & Assignment proc4->proc5

Caption: Experimental workflow for NMR analysis of 4-(o-Tolyl)picolinic acid.

Conclusion: Ensuring Structural Integrity

The structural verification of 4-(o-Tolyl)picolinic acid through NMR spectroscopy is a critical step in ensuring the validity of subsequent research. By leveraging a cross-referencing approach with known compounds and adhering to a robust, validated experimental protocol, researchers can confidently elucidate the structure of this and other novel small molecules. The application of 2D NMR techniques is strongly encouraged to move beyond simple spectral matching to a definitive and unambiguous assignment of the molecular structure, thereby upholding the highest standards of scientific integrity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). O-toluic Acid (C8H8O2) - bmse000557. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid.... Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • (n.d.). 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link] Volumes / Vol. 16 (1968) / No. 1 / Paper 23

  • (n.d.). Appendix I. Retrieved from [Link]

  • (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]

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